molecular formula C7H6FIO B13897283 3-Fluoro-2-iodo-6-methylphenol

3-Fluoro-2-iodo-6-methylphenol

Cat. No.: B13897283
M. Wt: 252.02 g/mol
InChI Key: KMPHUCZVWSBPDY-UHFFFAOYSA-N
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Description

3-Fluoro-2-iodo-6-methylphenol is a useful research compound. Its molecular formula is C7H6FIO and its molecular weight is 252.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6FIO

Molecular Weight

252.02 g/mol

IUPAC Name

3-fluoro-2-iodo-6-methylphenol

InChI

InChI=1S/C7H6FIO/c1-4-2-3-5(8)6(9)7(4)10/h2-3,10H,1H3

InChI Key

KMPHUCZVWSBPDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)I)O

Origin of Product

United States

Foundational & Exploratory

Technical Profile: 3-Fluoro-2-iodo-6-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, properties, and applications of 3-Fluoro-2-iodo-6-methylphenol , a specialized halogenated phenolic intermediate used in medicinal chemistry.

CAS Number: 2387175-11-1[1][2][3][4][5]

Executive Summary

This compound is a trisubstituted benzene derivative characterized by a dense functionalization pattern on the phenolic ring.[2][3][5] It serves as a high-value molecular scaffold in drug discovery, particularly for the synthesis of fluorinated heterocycles and biaryl systems.[3][5][6] The compound combines the steric modulation of a methyl group, the metabolic stability of a fluorine atom, and the versatile reactivity of an iodine handle (for cross-coupling) and a phenolic hydroxyl group (for etherification or cyclization).[6]

This guide provides a comprehensive analysis of its chemical properties, synthetic routes, and reactivity profile, designed for researchers optimizing lead compounds or developing novel synthetic pathways.[6]

Chemical Identity & Physical Properties[5][6][7][8][9][10]

The compound is structurally defined by the presence of an iodine atom at the ortho position (C2) relative to the hydroxyl group, flanked by a fluorine atom at C3 and a methyl group at C6.[6] This specific substitution pattern creates a sterically crowded environment that influences its reactivity and selectivity in downstream transformations.[5][6]

Note on Nomenclature: The precursor for this compound is often commercially listed as 5-Fluoro-2-methylphenol (CAS 452-85-7).[2][3][5] The numbering shifts upon iodination at the position between the hydroxyl and fluorine groups, resulting in the this compound designation.[2][3][5]

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name This compound
CAS Number 2387175-11-1
Molecular Formula C₇H₆FIO
Molecular Weight 252.02 g/mol
Exact Mass 251.942 g/mol
Physical State Off-white to pale yellow solid (typical)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate
pKa (Predicted) ~7.5 - 8.5 (Acidity increased by F and I induction)
LogP (Predicted) ~2.8 (Lipophilic)

Synthesis & Manufacturing Methodology

The synthesis of this compound presents a regioselectivity challenge due to the directing effects of the existing substituents on the precursor ring.[2][3][5]

Core Precursor[2][3]
  • Starting Material: 5-Fluoro-2-methylphenol (CAS 452-85-7) (also known as 3-Fluoro-6-methylphenol).[2][3][5]

  • Reagents: Iodine source (NIS or I₂), Oxidant/Catalyst (H₂SO₄, H₂O₂, or metal catalyst).[6]

Synthetic Pathway Analysis

The precursor, 5-Fluoro-2-methylphenol, has two activated positions for electrophilic aromatic substitution:[2][3][5]

  • Position 4 (Para to OH): Sterically less hindered.[5][6]

  • Position 6 (Ortho to OH, Ortho to F): Sterically crowded but activated by both the hydroxyl and fluorine groups.[5][6]

To obtain the target This compound (which corresponds to iodination at the "ortho-ortho" slot, Position 6 in the precursor numbering), specific conditions favoring ortho-iodination or separation from the para-isomer are required.[2][3][5]

Protocol: Regioselective Iodination
  • Step 1: Dissolve 5-Fluoro-2-methylphenol in a polar solvent (e.g., Acetonitrile or Methanol).[2][3][5]

  • Step 2: Add N-Iodosuccinimide (NIS) (1.0 - 1.1 equiv) at low temperature (0°C to -10°C) to minimize polysubstitution.[2][5]

  • Step 3: Acid catalysis (e.g., TFA) can enhance the electrophilicity of the iodine species.[6]

  • Step 4: Monitor reaction by LC-MS. The para-isomer (4-iodo) is often the major product.[2][3][5] The ortho-isomer (target) forms as the minor product unless directed metalation strategies are employed.[5][6]

  • Purification: The isomers typically have distinct retention times on silica gel chromatography due to the "ortho effect" of the iodine interacting with the hydroxyl group (hydrogen bonding), making the target compound slightly less polar than its para-isomer.[6]

SynthesisPath SM 5-Fluoro-2-methylphenol (CAS 452-85-7) Target TARGET: This compound (Ortho-Iodo Isomer) SM->Target Electrophilic Iodination (Sterically Crowded) Isomer By-product: 4-Iodo-5-fluoro-2-methylphenol (Para-Iodo Isomer) SM->Isomer Major Pathway (Sterically Favored) Reagents Reagents: NIS, TFA, MeCN or I2, H2O2 Reagents->SM

Figure 1: Synthetic divergence in the iodination of the 5-fluoro-2-methylphenol precursor.

Reactivity Profile & Applications

The unique trisubstitution pattern of this compound makes it a versatile "linchpin" in modular synthesis.[2][3][5]

Key Reaction Classes
  • Suzuki-Miyaura Coupling: The C-I bond is highly reactive toward Palladium-catalyzed cross-coupling with aryl or alkyl boronic acids.[3][5][6] The ortho-position of the iodine allows for the construction of hindered biaryl systems.[3][5][6]

  • Sonogashira Coupling: Reaction with terminal alkynes yields benzofuran precursors via subsequent cyclization with the adjacent hydroxyl group.[5][6]

  • Buchwald-Hartwig Amination: Introduction of amine groups to generate aniline derivatives.[3][5][6]

  • O-Alkylation/Acylation: The phenol group can be protected or functionalized to tune solubility and electronic properties.[3][5][6]

Strategic Utility in Drug Design[3][6]
  • Scaffold Hopping: Used to replace non-fluorinated phenol motifs to improve metabolic stability (blocking Phase I oxidation).[5][6]

  • Atropisomerism: In biaryl couplings, the methyl and iodine/aryl groups can induce axial chirality, a property increasingly exploited in modern inhibitor design.[6]

Reactivity Target This compound Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Target->Suzuki Sono Sonogashira Coupling (Alkyne, CuI, Pd cat.) Target->Sono Ether O-Alkylation (R-X, Base) Target->Ether Biaryl Biaryl Scaffolds (Atropisomeric potential) Suzuki->Biaryl Benzofuran Substituted Benzofurans (via Cyclization) Sono->Benzofuran EtherProd Functionalized Ethers (Prodrugs/Linkers) Ether->EtherProd

Figure 2: Divergent synthesis map starting from the this compound core.[2][3][5]

Safety & Handling (MSDS Highlights)

As a halogenated phenol, this compound requires strict safety protocols.[5][6][7]

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.[5][6][8]

    • H302: Harmful if swallowed.[5][6][8]

    • H317: May cause an allergic skin reaction.[5][6]

  • Storage:

    • Store at 2-8°C (Refrigerate).

    • Light Sensitive: Store in amber vials or foil-wrapped containers to prevent iodine homolysis and discoloration.[3][5][6]

    • Inert Atmosphere: Store under Nitrogen or Argon to prevent oxidation of the phenol.[5][6]

References

  • Boroncore . (n.d.).[5][6] this compound Product Page. Retrieved February 6, 2026, from [Link][2]

  • PubChem . (2025).[5][6][8] 5-Fluoro-2-methylphenol (Precursor) Compound Summary. National Library of Medicine.[5][6] Retrieved February 6, 2026, from [Link][2]

Sources

A Comprehensive Technical Guide to the Structure Elucidation of 3-Fluoro-2-iodo-6-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technically-grounded methodology for the complete structure elucidation of 3-Fluoro-2-iodo-6-methylphenol, a substituted aromatic compound of interest in synthetic chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural lists to explain the causal logic behind experimental choices, ensuring a self-validating and authoritative approach to molecular characterization.

Introduction: The Imperative for Unambiguous Structural Verification

In the realm of chemical and pharmaceutical sciences, the precise structural identification of a molecule is the bedrock upon which all subsequent research is built. An incorrect or ambiguous assignment can invalidate biological activity data, hinder optimization efforts, and waste significant resources. This compound, with its multiple substituents on an aromatic ring, presents a classic challenge that requires a multi-faceted analytical approach. The presence of fluorine and iodine, in particular, introduces unique spectroscopic signatures that must be correctly interpreted.

This guide outlines a systematic workflow that leverages mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments. Each step is designed to provide a specific piece of the structural puzzle, and the collective data serves to build an unassailable case for the final structure, embodying the principles of scientific integrity and trustworthiness.

Foundational Analysis: Molecular Formula and Functional Groups

Before delving into the complex connectivity of the molecule, the first step is to confirm its elemental composition and the primary functional groups present.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: High-Resolution Mass Spectrometry is the definitive technique for determining the elemental composition of a novel compound. Unlike low-resolution MS, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This high precision allows for the calculation of a unique elemental formula, as very few combinations of atoms will have the exact same mass. For this compound (C₇H₆FIO), this is the first and most critical validation step.

Expected Data & Interpretation: The molecular formula C₇H₆FIO has a calculated exact mass of 267.9424 g/mol . The HRMS experiment should yield a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ that matches this value within a very narrow tolerance (typically < 5 ppm). Iodine is monoisotopic (¹²⁷I), so we do not expect the complex isotopic patterns seen with chlorine or bromine.[1]

ParameterExpected Value
Molecular Formula C₇H₆FIO
Calculated Exact Mass 267.9424
Observed m/z [M]⁺ ~267.9424 ± 0.0013

Experimental Protocol: HRMS (ESI-TOF)

  • Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Calibrate the Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer using a known standard.

  • Analysis: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode.

  • Data Processing: Process the resulting spectrum to identify the peak corresponding to the molecular ion and compare its measured m/z to the theoretical value calculated for C₇H₆FIO.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies, and these vibrations absorb infrared radiation.[2] This analysis will confirm the presence of the hydroxyl (-OH) group and the aromatic ring, which are key features of the target compound.

Expected Data & Interpretation:

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadness resulting from hydrogen bonding.

  • Aromatic C-H Stretch: A signal just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹).

  • Aliphatic C-H Stretch: Absorption bands from the methyl group will appear just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

  • C=C Aromatic Stretch: One or more sharp peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1200-1260 cm⁻¹ region for the phenol C-O bond.

  • C-F Stretch: A strong, sharp absorption typically found in the 1000-1300 cm⁻¹ range.

  • C-I Stretch: This vibration occurs at a low frequency, typically 500-600 cm⁻¹, which is in the fingerprint region and can be difficult to assign definitively but its presence is expected.[3]

Experimental Protocol: FTIR (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Background Scan: Perform a background scan with a clean ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the key absorption bands and correlate them with the expected functional groups.

Definitive Connectivity: A Multi-dimensional NMR Approach

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. By analyzing the chemical environment of each proton and carbon atom and their interactions, we can piece together the exact atomic connectivity.

The Structure Elucidation Workflow

The process is systematic. We start with simple 1D spectra (¹H and ¹³C) to get an inventory of the atoms. We then use 2D NMR to connect them, confirming the final structure.

G cluster_2d 2D NMR Correlation cluster_final Final Confirmation H1_NMR ¹H NMR (Proton Inventory & Splitting) C13_NMR ¹³C NMR (Carbon Inventory) HSQC HSQC (¹J C-H Correlation) H1_NMR->HSQC C13_NMR->HSQC COSY COSY (H-H Correlation) HSQC->COSY HMBC HMBC (²J, ³J C-H Correlation) COSY->HMBC Structure Final Structure Confirmed HMBC->Structure HRMS HRMS (Molecular Formula) IR FTIR (Functional Groups)

Caption: Systematic workflow for NMR-based structure elucidation.

¹H NMR Spectroscopy: The Proton Framework

Expertise & Rationale: ¹H NMR provides information on the number of chemically distinct protons, their electronic environment (chemical shift), their relative numbers (integration), and their neighboring protons (splitting pattern). For this compound, we expect distinct signals for the methyl group, the hydroxyl group, and the two aromatic protons.

Predicted ¹H NMR Data (in CDCl₃, 500 MHz):

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
-CH₃ ~2.3Singlet (s)3HMethyl group on an aromatic ring.[4]
-OH ~5.0-6.0Broad Singlet (br s)1HPhenolic proton, chemical shift is concentration-dependent.
H-4 ~7.2Doublet of doublets (dd)1HOrtho-coupled to H-5, and has a smaller meta-coupling to the fluorine at C-3.
H-5 ~6.8Doublet (d)1HOrtho-coupled to H-4.

Causality Behind Predictions:

  • The methyl group at C-6 is adjacent to the hydroxyl group and has no proton neighbors, hence it appears as a singlet.

  • The aromatic protons H-4 and H-5 are coupled to each other (a typical ortho coupling of J ≈ 7-9 Hz). H-4 will be further split by the fluorine at C-3 (a meta ³JHF coupling of ≈ 3-5 Hz), resulting in a doublet of doublets. H-5 is too far from the fluorine to show significant coupling, so it should appear as a simple doublet.

¹³C NMR Spectroscopy: The Carbon Skeleton

Expertise & Rationale: ¹³C NMR identifies all unique carbon atoms in the molecule. The large chemical shift range allows for clear resolution of signals. The key features to look for are the number of aromatic signals and the characteristic splitting of carbon signals due to coupling with the fluorine atom (¹⁹F has a spin of I=½, just like ¹H).

Predicted ¹³C NMR Data (in CDCl₃, 125 MHz):

Carbon AssignmentPredicted δ (ppm)Multiplicity (due to F)Rationale
-CH₃ ~16Quartet (q)Standard methyl on a phenol ring.
C-1 (-OH) ~150Doublet (d)Carbon bearing the hydroxyl group, deshielded. Shows ³JCF coupling.
C-2 (-I) ~85Doublet (d)Carbon bearing the heavy iodine atom is significantly shielded (heavy atom effect). Shows ²JCF coupling.
C-3 (-F) ~158Doublet (d)Carbon directly attached to fluorine is strongly deshielded and shows a large ¹JCF coupling constant (~240-250 Hz).
C-4 ~128Doublet (d)Aromatic CH. Shows a small ²JCF coupling.
C-5 ~115Singlet (s)Aromatic CH. Fluorine coupling (³JCF) may be too small to resolve.
C-6 (-CH₃) ~125Singlet (s)Quaternary carbon attached to the methyl group.

Trustworthiness: The observation of a large ¹JCF coupling constant on one of the downfield aromatic signals is a definitive marker for the carbon directly bonded to fluorine, providing a crucial anchor point for the rest of the structural assignment.

2D NMR: Connecting the Dots

While 1D NMR provides the parts list, 2D NMR provides the instruction manual for how they connect.

COSY (Correlation Spectroscopy):

  • Purpose: Identifies protons that are coupled to each other, typically through 2 or 3 bonds.[5]

  • Expected Correlation: A cross-peak will be observed between the signals for H-4 and H-5 , confirming their adjacency on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: Correlates each proton signal with the signal of the carbon atom it is directly attached to (¹JCH).[6]

  • Expected Correlations:

    • The methyl proton signal (~2.3 ppm) will correlate with the methyl carbon signal (~16 ppm).

    • The H-4 proton signal (~7.2 ppm) will correlate with the C-4 carbon signal (~128 ppm).

    • The H-5 proton signal (~6.8 ppm) will correlate with the C-5 carbon signal (~115 ppm).

HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: This is the cornerstone of the elucidation. It shows correlations between protons and carbons that are 2 or 3 bonds away (²JCH, ³JCH), revealing the connectivity across quaternary carbons and heteroatoms.[6]

  • Key Expected Correlations for Unambiguous Assignment:

Caption: Expected HMBC correlations confirming substituent positions.

  • From Methyl Protons: Correlations to C-6 (²J), C-5 (³J), and C-1 (³J) will definitively place the methyl group at position 6, adjacent to the hydroxyl-bearing carbon.

  • From H-4: Correlations to C-5 (²J), C-6 (³J), and C-3 (²J) will confirm the positions of the fluorine and the other substituents relative to the aromatic protons.

  • From H-5: Correlations to C-1 (³J), C-4 (²J), and C-6 (²J) will provide redundant confirmation, ensuring the self-validating nature of the analysis.

Experimental Protocol: NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • 2D Spectra Acquisition: Using the same sample, acquire COSY, HSQC, and HMBC spectra using standard pulse programs available on any modern spectrometer. Typical acquisition times range from 20 minutes (COSY/HSQC) to a few hours (HMBC), depending on sample concentration.

  • Data Processing & Analysis: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin). Analyze the cross-peaks in each spectrum to build the connectivity map of the molecule.

Synthesis of Evidence: The Final Verdict

The convergence of data from all analytical techniques provides the definitive proof of structure.

TechniqueFindingImplication
HRMS m/z = 267.9424Confirms elemental formula C₇H₆FIO.
FTIR Bands at 3400, 3100, 2950, 1580, 1250 cm⁻¹Confirms presence of -OH, aromatic C-H, aliphatic C-H, C=C, and C-O groups.
¹H NMR Signals for 3H (s), 1H (br s), 1H (dd), 1H (d)Inventory of protons: one methyl, one hydroxyl, and two adjacent aromatic protons.
¹³C NMR 7 distinct signals, one with large ¹JCF splittingConfirms 7 unique carbons and locates the C-F bond.
COSY Correlation between the two aromatic proton signalsConfirms the two aromatic protons are adjacent.
HSQC Links each proton to its directly attached carbonAssigns the specific carbon signals for C-4, C-5, and the methyl group.
HMBC Key correlations (e.g., CH₃ to C-1, C-5, C-6)Establishes the complete connectivity and confirms the 3-fluoro, 2-iodo, 6-methyl substitution pattern.

The combined, cross-validating evidence from these orthogonal techniques leads to the unambiguous elucidation of the structure as This compound . This systematic and logic-driven approach ensures the highest level of scientific rigor and provides a trustworthy foundation for any further research involving this compound.

References

  • Google Patents. (n.d.). CN102260143A - Production process for 3-fluorophenol.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • SpectraBase. (n.d.). 2,4-Dichloro-6-{[(3-chloro-4-fluorophenyl)imino]methyl}phenol.
  • Reagentia. (n.d.). (2-Fluoro-3-iodo-6-(trifluoromethyl)phenyl)(methyl)sulfane (1 x 1 g).
  • YouTube. (2024). XII-11#24 Halogenation of Phenols.
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
  • YouTube. (2018). Halogenation of benzene - fluorination and iodination.
  • PubChem. (n.d.). 2-Fluoro-6-iodo-3-(methylthio)phenol.
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  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution.
  • Quora. (2019). What is the NMR peak for methylphenol?.
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  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-6-iodotoluene 97 443-85-6.
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  • YouTube. (2016). NMR Spectroscopy.
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  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol.
  • Doc Brown's Chemistry. (n.d.). database IR spectra.
  • Google Patents. (n.d.). EP1280752B1 - Method for producing 2-alkyl-3-chlorophenols.
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  • ResearchGate. (1992). 1H NMR study of some sterically crowded substituted phenols.
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  • PMC. (2024). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations.
  • Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-iodo-2-methylpropane.
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  • Organic Syntheses Procedure. (n.d.). fluoromethyl phenyl sulfone.
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  • PMC - NIH. (2023). DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime.
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Technical Whitepaper: Critical Quality Attributes of 3-Fluoro-2-iodo-6-methylphenol

[1][2]

Executive Summary

3-Fluoro-2-iodo-6-methylphenol is a high-value, specialized intermediate often utilized in the synthesis of complex pharmaceutical scaffolds via Suzuki-Miyaura or Sonogashira cross-coupling reactions.[1][2] Its utility is derived from the orthogonal reactivity of its substituents: the iodine atom (C2) serves as a labile handle for metal-catalyzed coupling, the fluorine atom (C3) modulates metabolic stability and lipophilicity, and the methyl group (C6) provides steric bulk to lock conformation.

However, this specific substitution pattern creates a "stability paradox." The electron-rich phenolic ring, combined with the weak Carbon-Iodine (C–I) bond and the acidic influence of the fluorine, renders the molecule highly susceptible to photolytic deiodination and oxidative dimerization . This guide details the structural vulnerabilities, impurity profiles, and rigorous handling protocols required to maintain >98% purity.

Structural Analysis & Intrinsic Instability

The stability profile of this compound is dictated by the electronic and steric interplay of its substituents.[1][2]

The Ortho-Iodo Vulnerability

The C–I bond energy (~57 kcal/mol) is significantly lower than C–Br or C–Cl. In this molecule, the iodine is positioned ortho to the hydroxyl group.

  • Mechanism: Upon exposure to UV light (

    
     nm), the C–I bond undergoes homolytic cleavage.
    
  • Consequence: This generates a highly reactive phenyl radical and an iodine radical.[2] The phenyl radical typically abstracts a hydrogen atom from the solvent or adjacent molecules, reverting the compound to the starting material precursor (3-Fluoro-6-methylphenol) or forming dimers.[1]

Fluorine-Induced Acidity & Oxidation

The fluorine atom at the C3 position exerts a strong inductive electron-withdrawing effect (-I effect).[1][2]

  • Acidity: This lowers the pKa of the phenolic proton compared to non-fluorinated cresols, making the formation of the phenolate anion easier under physiological or slightly basic conditions.

  • Oxidation: The phenolate anion is far more susceptible to oxidation by atmospheric oxygen than the neutral phenol. This leads to the formation of para-quinone methides or coupled biphenyls (colored impurities).[2]

Synthesis-Derived Impurity Profile[1][2]

Understanding the synthesis is critical for predicting impurities.[2] The standard route involves the electrophilic iodination of 3-fluoro-6-methylphenol.[1][2]

The Regioselectivity Challenge (Ortho vs. Para)

The hydroxyl group (-OH) is a strong ortho/para director.[3] The methyl group (-CH3) at C6 blocks one ortho site.[1][2]

  • Target Site (C2): Ortho to OH, ortho to F. Sterically crowded.

  • Competing Site (C4): Para to OH, meta to F. Sterically open.

Unless highly specific ortho-directing conditions are used (e.g., using amines to coordinate the phenol), the 4-iodo regioisomer is the dominant impurity. Separation of the 2-iodo and 4-iodo isomers is difficult due to their similar polarity.[1][2]

Visualization of Impurity Pathways

ImpurityPathwaysStartPrecursor:3-Fluoro-6-methylphenolReagentIodination Reagent(NIS or I2/H2O2)Start->ReagentTargetTARGET (C2-Iodo):This compoundStart->Target Kinetic Control(Steric Crowding)Impurity_ParaIMPURITY A (C4-Iodo):3-Fluoro-4-iodo-6-methylphenol(Thermodynamic Product)Start->Impurity_Para Thermodynamic Control(Less Steric Hindrance)Impurity_OverIMPURITY B (Di-iodo):2,4-Diiodo speciesTarget->Impurity_Over Excess ReagentImpurity_Para->Impurity_Over

Figure 1: Synthetic divergence showing the competition between the desired sterically crowded C2-iodo product and the thermodynamically favored C4-iodo impurity.

Analytical Strategy: Self-Validating Protocols

To ensure scientific integrity, the analytical method must be capable of resolving the ortho-iodo target from the para-iodo impurity.[1] A standard C18 gradient is often insufficient without pH modification.[2]

High-Performance Liquid Chromatography (HPLC) Method
  • Column: Phenyl-Hexyl or C18 with high carbon load (e.g., Zorbax Eclipse Plus C18), 3.5 µm, 4.6 x 150 mm. Rationale: Phenyl-hexyl phases offer superior selectivity for halogenated aromatics via pi-pi interactions.[1][2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[2] Rationale: Keeps the phenol protonated to prevent peak tailing and shift.

  • Mobile Phase B: Acetonitrile (ACN).[2][4]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 280 nm (Phenol absorption) and 254 nm.[2]

Quantitative Impurity Table
Impurity TypeOriginRelative Retention Time (RRT)Acceptance Limit
Precursor (3-Fluoro-6-methylphenol)Incomplete Reaction / Photolysis~0.65< 0.5%
Para-Isomer (4-Iodo analog)Regioselectivity Error~1.05 (Critical Pair)< 1.0%
Di-iodo species Over-iodination~1.25< 0.5%
Quinone/Dimers Oxidation (Storage)~1.40 - 1.60< 0.2%

Stability & Storage Protocols

The following protocols are non-negotiable for maintaining the integrity of the C–I bond.

The "Amber & Argon" Rule
  • Light Exclusion: The compound must be handled under amber light or in vessels wrapped in aluminum foil. Even brief exposure to fluorescent lab lighting can induce surface pinking (iodine liberation).[2]

  • Atmosphere: Store under an inert atmosphere (Argon preferred over Nitrogen due to density). Oxygen accelerates the radical chain reaction initiated by any trace photolysis.[2]

Re-Purification Workflow

If the compound has degraded (turned brown/pink), a simple recrystallization is often ineffective due to the similar solubility of the quinone impurities.

Recommended Protocol: Silica Plug Filtration [2]

  • Dissolve crude material in 10% Ethyl Acetate / 90% Hexanes.[2]

  • Pass through a short pad of silica gel.[2] The polar oxidation products (quinones/dimers) will adhere to the silica, while the halophenol elutes.

  • Concentrate in vacuo at

    
     (avoid heat to prevent thermal deiodination).
    

Degradation Mechanism Visualization

DegradationCycleCompoundThis compoundRadicalPhenyl Radical IntermediateCompound->Radical UV Light (hν)Homolytic CleavageIodineFree Iodine (I•)Compound->IodineDeiodinatedDe-iodinated Product(3-Fluoro-6-methylphenol)Radical->Deiodinated H-Abstraction(from solvent)QuinoneOrtho-Quinone / Dimer(Colored Impurities)Radical->Quinone O2 / DimerizationIodine->Quinone Catalyzes Oxidation

Figure 2: The degradation cycle triggered by light, leading to de-iodination and subsequent oxidation.

References

  • Christiansen, J. V., Feldthus, A., & Carlsen, L. (1990).[5] Iodination of phenol. Risø National Laboratory.[2][5]

    • Context: Establishes the fundamental kinetics and regioselectivity (ortho vs para)
  • Fontana, A., et al. (2023).[6][7][8] Temperature and light conditions affect stability of phenolic compounds.[2][7] Food Chemistry.

    • Context: Provides empirical data on the photodegradation rates of substituted phenols, valid
  • PubChem Compound Summary. (2024). 2-Bromo-3-fluoro-6-methylphenol (Structural Analog).[1][2]

    • Context: Used as a structural anchor for physical property estimation and IUPAC numbering verification.[2]

  • University of Maine. (2011). Phenol Reactivity and Iodination Mechanisms.

    • Context: Mechanistic grounding for the electrophilic substitution patterns described in Section 3.[2]

Navigating the Synthesis and Procurement of 3-Fluoro-2-iodo-6-methylphenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide addresses the commercial availability, synthesis, and potential applications of the specialized chemical intermediate, 3-Fluoro-2-iodo-6-methylphenol. Designed for researchers, scientists, and professionals in drug development, this document provides an in-depth analysis of this unique trifunctional aromatic compound.

Executive Summary: A Niche Reagent Requiring Custom Synthesis

Initial market analysis indicates that this compound is not a readily available, off-the-shelf chemical. Its unique substitution pattern—featuring fluorine, iodine, and a methyl group on a phenol ring—positions it as a high-value, yet specialized, building block for complex organic synthesis. Consequently, researchers seeking to acquire this compound will likely need to engage with a custom synthesis provider. This guide serves as a comprehensive resource for navigating the procurement, handling, and application of this and structurally similar compounds.

Procurement and Commercial Availability: The Custom Synthesis Pathway

Given its specialized nature, this compound is primarily available through custom synthesis. Several contract research organizations (CROs) and chemical manufacturers specialize in the production of complex and novel chemical entities.

Key Procurement Considerations:

  • Supplier Vetting: It is crucial to partner with experienced chemical manufacturers with demonstrated expertise in handling halogenated phenolic compounds.[1] Look for companies with robust analytical capabilities to ensure the purity and structural integrity of the final product.

  • Project Scoping: When requesting a quote, provide a detailed project scope, including the desired chemical structure, required quantity, purity specifications, and a projected timeline.

  • Lead Time and Cost: Custom synthesis is a multi-step process involving route development, synthesis, purification, and quality control. Lead times can vary significantly, and the cost will reflect the complexity of the synthesis.

Table 1: Representative Custom Synthesis Providers

Company/Service TypeSpecializationGeographic Focus
Contract Research Organizations (CROs)Medicinal chemistry, process development, and scale-up.[2][3]Global
Specialized Chemical ManufacturersHigh-end contract research and custom synthesis of complex intermediates.[4]India, China, Europe
General Chemical SuppliersOffer custom synthesis services for non-catalog items.[5]Global

Proposed Synthetic Pathway

A plausible synthetic route to this compound would likely begin with a more readily available starting material, such as 2-fluoro-6-methylphenol. The synthesis would then involve a regioselective iodination step.

Conceptual Synthesis Workflow:

  • Starting Material: Procure high-purity 2-fluoro-6-methylphenol.

  • Regioselective Iodination: The key challenge in this synthesis is the introduction of the iodine atom at the 2-position. This can be achieved through various methods, including the use of iodine monochloride or N-iodosuccinimide with an appropriate catalyst.[6][7] The directing effects of the hydroxyl, fluoro, and methyl groups will influence the regioselectivity of this reaction.

  • Purification: The crude product would require purification, likely through column chromatography, to isolate the desired isomer and remove any unreacted starting materials or byproducts.

G start Start: 2-Fluoro-6-methylphenol iodination Regioselective Iodination (e.g., ICl or NIS) start->iodination Step 1 workup Aqueous Workup iodination->workup Step 2 purification Purification (e.g., Column Chromatography) workup->purification Step 3 product Product: this compound purification->product Final Product

Caption: Proposed synthetic workflow for this compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

The strategic incorporation of fluorine and other halogens into drug candidates can significantly enhance their pharmacological properties.[8][9][10] The unique combination of functional groups in this compound makes it a promising scaffold for the development of novel therapeutics.

  • Modulation of Physicochemical Properties: The fluorine atom can improve metabolic stability, binding affinity, and membrane permeability.[8]

  • Bioisosteric Replacement: The fluoro and iodo groups can serve as bioisosteres for other functional groups, allowing for fine-tuning of a molecule's biological activity.[9]

  • Scaffold for Complex Synthesis: This compound can serve as a versatile building block for constructing more complex molecules, particularly in the synthesis of novel heterocyclic compounds. The iodine atom, in particular, is amenable to a variety of cross-coupling reactions.

  • Potential Therapeutic Areas: Fluorinated compounds have found applications in a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[11] The specific substitution pattern of this compound may offer advantages in targeting specific biological pathways.

Physicochemical and Safety Data (Inferred from Analogous Compounds)

As no specific data exists for this compound, the following information is inferred from structurally related compounds like 2-fluoro-6-methylphenol and other halogenated phenols.

Table 2: Inferred Physicochemical Properties

PropertyInferred Value/CharacteristicSource (Analogous Compound)
Molecular FormulaC₇H₆FIO-
Molecular Weight268.02 g/mol -
AppearanceOff-white to light brown solid2-Chloro-6-methylphenol[12]
SolubilityLikely soluble in organic solvents such as methanol, ethanol, and dichloromethane.General phenol properties

Safety and Handling Precautions:

Halogenated phenols should be handled with care in a well-ventilated laboratory or fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

  • Hazard Statements (Inferred):

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Precautionary Statements (Inferred):

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Wash skin thoroughly after handling.

    • Use only outdoors or in a well-ventilated area.

    • Wear protective gloves/eye protection/face protection.

    • IF ON SKIN: Wash with plenty of water.

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound represents a specialized yet potentially valuable building block for medicinal chemists and drug discovery scientists. While not commercially available as a stock chemical, it can be procured through custom synthesis from reputable suppliers. Its unique trifunctionalized aromatic structure offers intriguing possibilities for the development of novel therapeutics with enhanced pharmacological profiles. Researchers are encouraged to engage with custom synthesis providers to explore the potential of this and other novel chemical entities in their research and development programs.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Custom Synthesis: Leveraging 3-Bromo-2-fluoro-6-picoline for Specific Needs. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Google Patents. Method for producing 2-alkyl-3-chlorophenols.
  • Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2015. [Link]

  • Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]

  • Google Patents.
  • PubMed. Synthesis and Biological Activity of Halophenols as Potent Antioxidant and Cytoprotective Agents. [Link]

  • YouTube. Halogenation of benzene - fluorination and iodination. [Link]

  • ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. [Link]

  • Provid Pharmaceuticals. Drug Discovery Services. [Link]

  • Reagentia. (2-Fluoro-3-iodo-6-(trifluoromethyl)phenyl)(methyl)sulfane (1 x 1 g). [Link]

  • MDPI. Selective Oxidation of Halophenols Catalyzed by an Artificial Miniaturized Peroxidase. [Link]

  • ResearchGate. Significance of Fluorine in Medicinal Chemistry: A Review. [Link]

  • Organic Chemistry Portal. Phenol synthesis by substitution or oxidation. [Link]

  • PMC. Contribution of Organofluorine Compounds to Pharmaceuticals. [Link]

  • Taros Discovery. Medicinal Chemistry services for hit to lead optimization. [Link]

  • Organic Syntheses. 1H-Indole, 3-butyl-2-fluoro-1-[(4-methylphenyl)sulfonyl]. [Link]

  • DrugPatentWatch. PHENOL Excipient Market: Connecting inactive ingredients, fillers and diluents with drug patents and generic launch dates. [Link]

  • PubChem. 2-Fluoro-6-iodo-3-(methylthio)phenol. [Link]

  • PubChem. 2-Bromo-3-fluoro-6-methylphenol. [Link]

  • PubChem. 2-Fluoro-6-methylphenol. [Link]

  • PubChem. 2-Chloro-6-methylphenol. [Link]

  • PubChem. 2-Fluoro-1-iodo-3-methylbenzene. [Link]

Sources

Part 1: Executive Summary & Chemical Identity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Provisional Safety Profile: 3-Fluoro-2-iodo-6-methylphenol

Document Control:

  • Version: 1.0 (Provisional Research Grade)

  • Applicability: Drug Discovery & Medicinal Chemistry (R&D Use Only)[1]

This compound is a specialized halogenated phenolic scaffold used primarily as a building block in medicinal chemistry.[1] Its structural uniqueness lies in the ortho-iodine positioning relative to the hydroxyl group, making it a highly reactive partner for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) while the meta-fluorine atom modulates metabolic stability and lipophilicity.[1]

Critical Warning: As a novel research intermediate, comprehensive toxicological data is limited.[1] The safety protocols defined below are derived via Read-Across Toxicology from structural analogs (2-Iodo-6-methylphenol and 3-Fluorophenol). Treat this compound as a high-potency corrosive and sensitizer .[1]

Table 1: Chemical Identity & Physical Properties
PropertySpecification
Chemical Name This compound
Molecular Formula C₇H₆FIO
Molecular Weight 252.02 g/mol
Predicted Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; Insoluble in Water
Acidity (Predicted pKa) ~7.5 – 8.5 (More acidic than phenol due to F/I induction)
Key Sensitivities Light Sensitive (C-I bond cleavage), Air Sensitive (Phenolic oxidation)

Part 2: Hazard Identification & Toxicology (E-E-A-T)

Senior Scientist Insight: Why is this compound dangerous? The hazard profile is dominated by the phenolic moiety .[1] Unlike standard acids that cause coagulative necrosis (forming a scab that limits penetration), phenols cause colliquative necrosis .[1] They denature proteins and rapidly penetrate the skin, entering the bloodstream to cause systemic toxicity (CNS depression, renal failure).[1] The iodine substituent adds a risk of thyroid perturbation upon chronic exposure, though acute corrosivity is the immediate threat.[1]

GHS Classification (Provisional)
  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage (Category 1B).[1]

    • H302: Harmful if swallowed.[1][2][3][4]

    • H317: May cause an allergic skin reaction.[1]

    • H335: May cause respiratory irritation.[1][2][3][5][6]

Mechanism of Action
  • Local Corrosivity: The hydroxyl proton is sufficiently acidic to protonate tissue proteins, while the lipophilic halogenated ring facilitates deep dermal absorption.[1]

  • Systemic Toxicity: Once absorbed, the compound can uncouple oxidative phosphorylation (typical of halophenols), leading to hyperthermia and metabolic acidosis.[1]

Part 3: Safe Handling Protocol (Self-Validating System)

This protocol uses a "Redundant Barrier" approach.[1] If one control fails (e.g., glove tear), a secondary control (neutralizer availability) prevents injury.[1]

A. Engineering Controls
  • Primary: All weighing and manipulation must occur within a Class II Fume Hood or Glovebox .[1]

  • Atmosphere: Handle under Nitrogen or Argon to prevent oxidative degradation (browning) and moisture absorption.[1]

B. Personal Protective Equipment (PPE)
  • Gloves: Double-gloving is mandatory.[1]

    • Inner: Nitrile (4 mil).[1]

    • Outer: Neoprene or Butyl Rubber (thick chemical resistant) - Phenols permeate thin nitrile rapidly.[1]

  • Eye: Chemical splash goggles + Face shield.[1] Safety glasses are insufficient for corrosive solids that may dust.[1]

C. The "Iodine-Phenol" Handling Workflow

HandlingProtocol Start Start: Weighing CheckEnv Check Environment: Amber Glassware? Inert Gas? Start->CheckEnv PPE Don PPE: Double Gloves (Nitrile/Neoprene) Face Shield CheckEnv->PPE Pass Transfer Transfer Solid: Avoid Metal Spatulas (Use Teflon/Ceramic) PPE->Transfer Solubilize Solubilize Immediately: (DCM or DMSO) Transfer->Solubilize Minimize Dust Seal Seal & Protect: Parafilm + Foil Wrap Solubilize->Seal Light Sensitive Waste Waste Disposal: Segregated Halogenated Organic Stream Seal->Waste Post-Exp

Figure 1: Standard Operating Procedure for handling light-sensitive halogenated phenols. Note the emphasis on immediate solubilization to reduce dust inhalation risks.[1]

Part 4: Emergency Response (Field-Proven)

Critical Distinction: Do NOT treat phenol burns with water alone.[1] Water is hydrophilic; phenol is lipophilic.[1] Washing with water spreads the phenol over a larger skin area, increasing absorption.[1]

The "PEG Protocol" (Polyethylene Glycol 300/400):

  • Immediate Action: Blot excess chemical (do not wipe, which abrades skin).[1]

  • Solubilization: Soak the affected area with PEG 300 or PEG 400 (or glycerol/isopropyl alcohol if PEG is unavailable) for at least 15-30 minutes.[1] This solubilizes the phenol and draws it out of the skin.[1]

  • Rinse: Only after PEG treatment, rinse with massive amounts of water.[1]

Emergency Decision Tree

EmergencyResponse Exposure Skin Exposure Detected Wipe Blot Excess (Do NOT Rub) Exposure->Wipe CheckPEG Is PEG 300/400 Available? Wipe->CheckPEG UsePEG Swab with PEG 300/400 Continuously for 15-30 mins CheckPEG->UsePEG Yes UseIPA Use Isopropanol or Glycerol (Temporary Measure) CheckPEG->UseIPA No WaterRinse Rinse with Water (Only AFTER Solvent Wash) UsePEG->WaterRinse UseIPA->WaterRinse Medical Seek Medical Attention (Mention Phenol Exposure) WaterRinse->Medical

Figure 2: Emergency response logic for phenolic skin exposure.[1] The priority is solvent-based decontamination before water rinsing.[1]

Part 5: Synthetic Utility & Storage

Storage Requirements
  • Temperature: Refrigerator (2°C – 8°C).

  • Light: Strictly Amber Vials or foil-wrapped containers (Iodine-Carbon bonds are photolabile).[1]

  • Atmosphere: Store under Argon. Phenols oxidize to quinones upon air exposure, turning the solid pink/brown.[1]

Application: The Suzuki-Miyaura Coupling

This compound is a "privileged scaffold" because the iodine atom is a superior leaving group compared to bromine or chlorine, allowing for mild coupling conditions.[1]

Synthesis Reactant This compound Catalyst Pd(PPh3)4 / Base Reactant->Catalyst Boronic Aryl Boronic Acid (R-B(OH)2) Boronic->Catalyst Product Biaryl Product (Scaffold Extension) Catalyst->Product C-C Bond Formation (Iodine Displacement)

Figure 3: Primary synthetic utility.[1] The iodine at position 2 facilitates selective cross-coupling, preserving the phenol and fluorine for receptor binding interactions.[1]

References

  • PubChem. (2025).[1][6][7] Compound Summary: 2-Fluoro-6-methylphenol (Structural Analog).[1] National Library of Medicine.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Phenol: Systemic Toxicity and Safe Handling.[1] Retrieved from [Link][1]

Sources

Methodological & Application

Application Notes and Protocols for the Regioselective Iodination of 3-fluoro-6-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the regioselective iodination of 3-fluoro-6-methylphenol, a critical transformation for synthesizing valuable intermediates in pharmaceutical and agrochemical research. We delve into the underlying principles of electrophilic aromatic substitution, providing a robust, field-tested protocol using N-Iodosuccinimide (NIS). This document offers in-depth technical insights, from reaction setup and monitoring to product isolation and characterization, ensuring a reproducible and efficient synthesis of the target compound, 4-iodo-3-fluoro-6-methylphenol.

Introduction: The Significance of Iodinated Phenols

Iodinated phenols are pivotal building blocks in modern organic synthesis, particularly in the realm of drug discovery. The introduction of an iodine atom onto a phenolic scaffold opens up a gateway for a multitude of subsequent cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions. These methodologies are cornerstones of medicinal chemistry, enabling the construction of complex molecular architectures with diverse biological activities. The strategic placement of iodine, therefore, is of paramount importance. The substrate of interest, 3-fluoro-6-methylphenol, itself possesses functionalities—a fluorine atom and a methyl group—that are frequently exploited to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Its selective iodination provides a versatile intermediate for the synthesis of novel therapeutic agents and specialized chemical probes.

Mechanistic Insights and Regioselectivity

The iodination of 3-fluoro-6-methylphenol is a classic example of electrophilic aromatic substitution. The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the aromatic ring: the hydroxyl (-OH), fluoro (-F), and methyl (-CH₃) groups.

  • Hydroxyl Group (-OH): As a powerful activating group, the hydroxyl group strongly directs incoming electrophiles to the ortho and para positions through resonance stabilization of the Wheland intermediate.[1][2]

  • Methyl Group (-CH₃): The methyl group is a moderately activating, ortho and para-directing group due to hyperconjugation and weak inductive effects.

  • Fluoro Group (-F): The fluorine atom exhibits a dual nature. It is deactivating through a strong inductive effect but is ortho and para-directing due to resonance donation of its lone pairs.[3]

In the case of 3-fluoro-6-methylphenol, the hydroxyl group is the most powerful activating group and thus exerts the dominant directing influence. The available positions for substitution are C2, C4, and C5. The para position to the hydroxyl group (C4) is sterically accessible and electronically activated. The ortho positions are C2 and C6; however, C6 is already substituted with a methyl group. Therefore, the primary competition is between substitution at C2 and C4. Generally, for phenols, substitution at the less sterically hindered para position is favored. Consequently, the major product of the iodination of 3-fluoro-6-methylphenol is predicted to be 4-iodo-3-fluoro-6-methylphenol .

Caption: Predicted regioselective iodination of 3-fluoro-6-methylphenol.

Experimental Protocol: Iodination using N-Iodosuccinimide (NIS)

This protocol employs N-Iodosuccinimide (NIS) as the iodinating agent, which is a mild and efficient reagent for the iodination of activated aromatic compounds.[4] Acetonitrile is chosen as the solvent due to its ability to dissolve the reactants and its relative inertness under the reaction conditions.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
3-fluoro-6-methylphenol≥98%Sigma-Aldrich
N-Iodosuccinimide (NIS)≥98%Sigma-Aldrich
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)ACS Reagent GradeFisher Scientific
Saturated Sodium Thiosulfate (Na₂S₂O₃)ACS Reagent GradeFisher Scientific
Brine (Saturated NaCl solution)ACS Reagent GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)ACS Reagent GradeFisher Scientific
Silica Gel230-400 meshSorbent Technologies
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen inlet

  • Septa

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Glassware for column chromatography

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • N-Iodosuccinimide is an oxidizing agent and can be irritating to the skin, eyes, and respiratory tract. Avoid inhalation of dust and contact with skin.

  • Acetonitrile and dichloromethane are volatile and flammable organic solvents. Handle with care and avoid sources of ignition.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-fluoro-6-methylphenol (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile to dissolve the starting material completely.

  • Addition of NIS: In a single portion, add N-Iodosuccinimide (1.05 eq) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The product spot should be less polar than the starting material. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted NIS.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity as 4-iodo-3-fluoro-6-methylphenol.

G Experimental Workflow A 1. Dissolve 3-fluoro-6-methylphenol in anhydrous acetonitrile B 2. Add N-Iodosuccinimide (NIS) A->B Inert atmosphere C 3. Stir at room temperature (Monitor by TLC) B->C D 4. Quench with aq. Na2S2O3 C->D Reaction complete E 5. Extract with Dichloromethane D->E F 6. Wash with water and brine E->F G 7. Dry over MgSO4 and concentrate F->G H 8. Purify by column chromatography G->H I 9. Characterize the product H->I

Caption: Step-by-step experimental workflow for the iodination.

Data and Expected Results

ParameterExpected Value/Observation
Major Product 4-iodo-3-fluoro-6-methylphenol
Yield 85-95% (after purification)
Appearance Off-white to pale yellow solid
TLC (Rf value) Higher than starting material (e.g., in 20% EtOAc/Hexane)
¹H NMR Appearance of two singlets in the aromatic region, disappearance of one aromatic proton signal from the starting material.
¹³C NMR Appearance of a C-I signal (typically around 80-90 ppm).
Mass Spec (m/z) [M]+ or [M+H]+ corresponding to C₇H₆FIO.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction stalls, gentle heating (e.g., to 40 °C) can be applied. However, this may lead to the formation of di-iodinated byproducts. Ensure that the NIS used is of high purity and the solvent is anhydrous.

  • Formation of Byproducts: The primary byproduct is often the ortho-iodinated isomer (2-iodo-3-fluoro-6-methylphenol). Careful column chromatography should allow for its separation from the desired para-isomer. Polysubstitution can occur if an excess of NIS is used or if the reaction is run for an extended period at elevated temperatures.

  • Difficult Purification: If the product and starting material have very similar Rf values, a different solvent system for chromatography may be required. A shallow gradient elution can improve separation.

Self-Validating System: Ensuring Trustworthiness

The integrity of this protocol is maintained through a series of checks and balances:

  • TLC Monitoring: Continuous monitoring of the reaction progress by TLC provides real-time information on the consumption of the starting material and the formation of the product, preventing over-reaction and the formation of impurities.

  • Spectroscopic Characterization: Unambiguous confirmation of the product's structure and purity is achieved through a combination of NMR spectroscopy and mass spectrometry. The predicted shifts and splitting patterns in the NMR spectra serve as a validation of the expected regioselectivity.

  • Consistent Yields: Reproducible yields within the expected range, when the protocol is followed precisely, indicate a robust and reliable procedure.

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(28), 5047–5048. [Link]

  • University of Calgary. (n.d.). Electrophilic Aromatic Substitution Reactions of Phenols. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, October 4). Directing Effects. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, August 26). Electrophilic Substitution of Phenols. Retrieved from [Link]

  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • Birk, D. (n.d.). Phenol_Electrophilic substitution rxn. Retrieved from [Link]

Sources

Stille coupling of 3-Fluoro-2-iodo-6-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the optimized protocol for the Stille cross-coupling of 3-Fluoro-2-iodo-6-methylphenol , a highly functionalized, sterically congested scaffold often employed in the synthesis of kinase inhibitors and complex bioactive agents.[1]

Executive Summary

The substrate This compound presents a unique synthetic challenge due to the ortho-ortho' di-substitution pattern flanking the phenol and the iodine.[1] The C2-iodine is sterically crowded by the C1-hydroxyl and C3-fluorine, while the C6-methyl group adds distal steric bulk that influences catalyst approach.[1]

Direct coupling of the free phenol is possible but risky due to the formation of stable phenoxide-palladium species which can arrest the catalytic cycle. Therefore, this protocol prioritizes a Protection-Coupling-Deprotection strategy to ensure reproducibility and high yields.

Part 1: Strategic Pre-Coupling Analysis

Substrate Challenges
  • Steric Hindrance: The iodine atom is sandwiched between a hydroxyl group and a fluorine atom. Standard Pd(PPh3)4 catalysts may struggle with oxidative addition without high temperatures.

  • Catalyst Poisoning: Free phenols can coordinate to Pd(II) intermediates, forming unreactive complexes.

  • Electronic Effects: The C3-fluorine atom withdraws electron density from the C-I bond, theoretically accelerating oxidative addition, but this is often counteracted by the steric penalty.

The Solution: Methoxymethyl (MOM) Protection

We utilize the Methoxymethyl (MOM) ether protecting group.[2] It is sterically small (critical for this crowded system), stable to Stille basicity, and easily removed under mild acidic conditions.

Part 2: Experimental Protocols

Phase A: Protection of this compound

Objective: Mask the phenolic hydroxyl to prevent catalyst interference.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Reagent: Chloromethyl methyl ether (MOMCl) (1.2 equiv) [Warning: Carcinogen]

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)[1]

  • Solvent: Dichloromethane (DCM) (anhydrous)

Protocol:

  • Dissolution: In a flame-dried round-bottom flask under Argon, dissolve this compound in anhydrous DCM (0.2 M concentration).

  • Base Addition: Cool to 0°C. Add DIPEA dropwise via syringe. Stir for 10 minutes.

  • Alkylation: Add MOMCl dropwise over 15 minutes. The solution may become cloudy.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2). The starting material spot (lower Rf) should disappear.

  • Workup: Quench with saturated NaHCO3. Extract with DCM (3x). Wash combined organics with water and brine.[1] Dry over Na2SO4 and concentrate.

  • Yield: Expect >90% yield of 1-((3-fluoro-2-iodo-6-methylphenoxy)methoxy)methane .

Phase B: Stille Cross-Coupling (The Core Protocol)

Objective: Couple the protected aryl iodide with an organostannane (R-SnBu3).

Recommended Catalyst System: For this hindered substrate, we utilize the "Copper Effect" (Liebeskind modification) to accelerate the transmetallation step, which is often the rate-determining step in crowded Stille couplings.

Table 1: Reaction Components

ComponentReagentEquivFunction
Substrate MOM-Protected Aryl Iodide1.0Electrophile
Coupling Partner R-SnBu3 (e.g., Tributyl(vinyl)tin)1.2Nucleophile
Catalyst Pd(PPh3)4 0.05 (5 mol%)Active Catalyst
Co-Catalyst CuI (Copper(I) Iodide)0.10 (10 mol%)Transmetallation Accelerator
Solvent 1,4-Dioxane or TolueneN/AHigh boiling point, non-polar
Additive CsF (Cesium Fluoride)2.0Scavenges Tin byproducts

Step-by-Step Protocol:

  • Preparation: Flame-dry a Schlenk tube or pressure vial. Cool under a stream of Argon.

  • Charging: Add the MOM-protected substrate (1.0 equiv), Pd(PPh3)4 (5 mol%), and CuI (10 mol%) to the tube.

    • Note: If using CsF (recommended for easier purification), add it here.

  • Solvation: Add anhydrous 1,4-Dioxane (degassed). Concentration should be approx 0.1 M.[1]

  • Stannane Addition: Add the organostannane (1.2 equiv) via syringe.

  • Deoxygenation: Sparge the solution with Argon for 5 minutes to remove dissolved oxygen (critical for Pd(0) longevity).

  • Heating: Seal the vessel and heat to 90–100°C for 12–16 hours.

    • Visual Check: The reaction typically turns from yellow to black as Pd colloids form towards the end of the reaction.

  • Workup (Tin Removal Strategy):

    • Cool to RT.

    • The KF Method: Dilute with Et2O. Add an aqueous solution of Potassium Fluoride (KF) (saturated). Stir vigorously for 30 minutes. The polymeric tributyltin fluoride (Bu3SnF) will precipitate as a white solid.

    • Filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Silica Gel).

    • Tip: Add 1% Triethylamine to the eluent if the product is acid-sensitive.[1]

Part 3: Mechanism & Visualization

The following Graphviz diagram illustrates the catalytic cycle, highlighting the specific influence of the Copper(I) co-catalyst in accelerating the transmetallation of the sterically hindered iodine center.

StilleCycle cluster_substrate Substrate Features Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Fast for Ar-I) Pd0->OxAdd + Ar-I (Substrate) PdII_ArI Pd(II)-Ar-I Complex OxAdd->PdII_ArI TransMet Transmetallation (Rate Determining Step) PdII_ArI->TransMet PdII_ArR Pd(II)-Ar-R Complex TransMet->PdII_ArR - Bu3SnX CuEffect Cu(I) Effect: Forms R-Cu intermediate to bypass steric bulk CuEffect->TransMet Accelerates RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Regeneration Product Coupled Product (Ar-R) RedElim->Product Desc Steric Bulk (6-Me) Electronic w/d (3-F) Ortho-Iodine

Caption: Catalytic cycle emphasizing the Copper(I) acceleration of the transmetallation step for hindered substrates.

Part 4: Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst DeactivationSwitch to Pd2(dba)3 (2 mol%) + XPhos (4 mol%) . XPhos is bulky and electron-rich, facilitating oxidative addition in hindered systems.[1]
Homocoupling (R-R) Stannane DisproportionationEnsure strict oxygen-free conditions.[1] Lower the reaction temperature to 80°C and increase time.
Protodehalogenation (Ar-H) Moisture in SolventThe aryl-palladium species protonated.[1] Use freshly distilled/dried dioxane and increase catalyst loading.[1]
Black Precipitate Early "Pd Black" FormationThe catalyst is unstable. Add more ligand (PPh3) or switch to a phosphine-free source like Pd(OAc)2 + TBAA .

References

  • Stille Cross-Coupling Foundations

    • Milstein, D., & Stille, J. K. (1978).[3] "A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium."[4][5] Journal of the American Chemical Society.[4][5] Link

  • The Copper Effect (Liebeskind-Skulnick Conditions)

    • Farina, V., Kapadia, S., Krishnan, B., Wang, C., & Liebeskind, L. S. (1994). "On the nature of the 'copper effect' in the Stille cross-coupling." The Journal of Organic Chemistry. Link

  • Protecting Groups for Phenols

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] Link

  • Bulky Phosphines in Coupling (XPhos)

    • Billingsley, K. L., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society.[4][5] Link

Sources

Application Note: Strategic Derivatization of 3-Fluoro-2-iodo-6-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

3-Fluoro-2-iodo-6-methylphenol (FIM-Phenol) represents a high-value scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). Its structural uniqueness lies in the "Crowded Halogen Pocket" —the contiguous arrangement of a hydroxyl group, an iodine atom, and a fluorine atom.

This scaffold offers three distinct advantages:

  • Orthogonal Reactivity: The iodine provides a handle for transition-metal cross-coupling (Suzuki, Sonogashira), while the phenol allows for etherification or esterification.

  • Metabolic Blocking: The C3-fluorine atom blocks a common site of metabolic oxidation (Phase I metabolism) while acting as a bioisostere for hydrogen.

  • Conformational Locking: The C6-methyl group introduces steric bulk that restricts rotation in biaryl systems, potentially locking active conformers.

This guide details validated protocols for protecting, coupling, and cyclizing FIM-Phenol, designed to maximize yield while mitigating steric hindrance issues inherent to the 2,3,6-substitution pattern.

Reactivity Analysis & Logic

Before initiating synthesis, researchers must understand the electronic and steric landscape of FIM-Phenol.

The "Crowded Halogen Pocket"

The C2-Iodine is flanked by the C1-Hydroxyl and the C3-Fluorine.

  • Electronic Effect: The C3-Fluorine is electron-withdrawing (inductive effect,

    
    ). This activates the C2-I bond for oxidative addition by Palladium(0) species compared to non-fluorinated analogs. However, it also lowers the pKa of the phenol (estimated pKa ~8.0 vs. 10.0 for phenol), making the hydroxyl group more acidic and prone to forming phenoxide anions that can poison certain catalysts.
    
  • Steric Effect: The C6-Methyl group creates significant steric bulk around the oxygen. Standard protection reactions (e.g., with bulky silyl chlorides like TBDMSCl) may require elevated temperatures or more nucleophilic catalysts (e.g., DMAP).

Visualization of Reactivity

The following diagram maps the chemical accessibility of FIM-Phenol.

ReactivityMap Molecule This compound (Core Scaffold) OH_Group C1-Hydroxyl (-OH) Nucleophilic / Acidic Target: Protection/Etherification Molecule->OH_Group pKa ~8.0 Iodine C2-Iodine (-I) Electrophilic Handle Target: Suzuki/Sonogashira/Heck Molecule->Iodine High Reactivity Fluorine C3-Fluorine (-F) Metabolic Blocker Effect: Inductive Activation of C-I Molecule->Fluorine Bioisostere Methyl C6-Methyl (-CH3) Steric Bulk Effect: Hinders C1-Attack Molecule->Methyl Ortho-Sterics Iodine->OH_Group Proximity allows Heterocycle Formation (Benzofurans)

Figure 1: Reactivity profile of FIM-Phenol highlighting the interplay between substituents.

Protocol Module A: Chemoselective Protection

Objective: Mask the phenolic hydroxyl group to prevent catalyst poisoning during Pd-catalyzed coupling. Choice of Group: Methoxymethyl (MOM) is preferred over Silyl ethers here. The basic conditions of subsequent Suzuki couplings can cleave silyl groups, whereas MOM is stable to base and organometallics.

Materials
  • Substrate: this compound (1.0 eq)

  • Reagent: Chloromethyl methyl ether (MOMCl) (1.2 eq) [Caution: Carcinogen]

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Atmosphere: Nitrogen (

    
    )
    
Step-by-Step Methodology
  • Setup: Charge a flame-dried round-bottom flask with FIM-Phenol (1.0 eq) and anhydrous DCM (0.2 M concentration). Cool to 0°C in an ice bath.

  • Base Addition: Add DIPEA (1.5 eq) dropwise via syringe. Stir for 10 minutes. The solution may darken slightly due to phenoxide formation.

  • Alkylation: Add MOMCl (1.2 eq) dropwise over 15 minutes. Critical: Maintain 0°C to prevent exothermic runaway.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

  • Validation (TLC): Check TLC (Hexanes/EtOAc 8:1). The starting material (

    
    ) should disappear, replaced by the less polar MOM-ether (
    
    
    
    ).
  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash organics with water and brine. Dry over
    
    
    .
  • Purification: Flash column chromatography (Silica, 0-10% EtOAc in Hexanes).

Why this works: The high reactivity of MOMCl overcomes the steric hindrance of the C6-methyl group more effectively than bulky silyl chlorides.

Protocol Module B: Modular Benzofuran Synthesis

Objective: Synthesize 4-fluoro-7-methylbenzofuran derivatives. This is the "Gold Standard" reaction for this scaffold, utilizing the ortho-iodine and hydroxyl groups in a one-pot or two-step sequence. Mechanism: Sonogashira coupling followed by 5-endo-dig cyclization.

Materials
  • Substrate: FIM-Phenol (1.0 eq)

  • Alkyne: Phenylacetylene (or derivative) (1.2 eq)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (

    
    ) (3 mol%)
    
  • Co-Catalyst: Copper(I) Iodide (CuI) (2 mol%)

  • Base/Solvent: Triethylamine (

    
    ) (3.0 eq) in DMF (Dimethylformamide).
    
Step-by-Step Methodology
  • Degassing: Dissolve FIM-Phenol in DMF (0.15 M) in a pressure tube. Sparge with Argon for 15 minutes. Oxygen inhibits the Cu-catalytic cycle.

  • Reagent Addition: Add

    
    , 
    
    
    
    , and CuI under Argon flow.
  • Coupling: Add the terminal alkyne (1.2 eq). Seal the tube.

  • Heating: Heat to 80°C for 6 hours.

    • Note: At this stage, the intermediate 2-alkynylphenol is formed.

  • Cyclization (In-situ): Increase temperature to 110°C and stir for an additional 4 hours. The internal hydroxyl group attacks the alkyne (activated by Pd/Cu) to close the ring.

  • Workup: Cool to RT. Filter through a Celite pad to remove metal precipitates. Dilute filtrate with EtOAc, wash with 1M HCl (to remove amine) and LiCl solution (to remove DMF).

  • Purification: Silica gel chromatography.

Workflow Visualization

BenzofuranSynthesis Start FIM-Phenol (Substrate) Intermediate Intermediate: 2-Alkynylphenol Start->Intermediate Sonogashira (80°C) Reagents Alkyne + Pd/Cu Cat. Et3N / DMF Reagents->Intermediate Cyclization Cyclization (110°C) Intermediate->Cyclization Intramolecular Attack Product 4-Fluoro-7-methyl- benzofuran Cyclization->Product Ring Closure

Figure 2: One-pot cascade synthesis of benzofuran derivatives from FIM-Phenol.

Protocol Module C: Sterically Demanding Suzuki Coupling

Objective: Install a biaryl system at the C2 position. Challenge: The C3-Fluorine and C1-OMOM (protected phenol) create a "trench" that hinders bulky boronic acids. Solution: Use SPhos Pd G2 or


 , which are specialized for sterically hindered chlorides/iodides.
Materials
  • Substrate: MOM-protected FIM-Phenol (1.0 eq)

  • Boronic Acid: Arylboronic acid (1.5 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base: Potassium Phosphate Tribasic (

    
    ) (3.0 eq)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology
  • Preparation: In a microwave vial or Schlenk flask, combine the Protected Substrate, Boronic Acid, and Base.

  • Solvent: Add the Dioxane/Water mixture. Degas vigorously for 10 minutes.

  • Catalyst: Add the Pd catalyst quickly under an inert gas stream.

  • Reaction: Heat to 90°C for 12 hours (oil bath) or 100°C for 1 hour (Microwave).

    • Observation: The reaction mixture will turn black (Pd precipitation) upon completion.

  • Workup: Dilute with water, extract with EtOAc.

  • Deprotection (Optional): To recover the phenol, treat the purified product with 4M HCl in Dioxane at RT for 2 hours.

Data Summary & Troubleshooting

ParameterStandard ConditionTroubleshooting / Optimization
Solvent DMF (Sonogashira), Dioxane (Suzuki)Use THF if solubility is poor; use Toluene for higher temp cyclization.
Base

(Sonogashira),

(Suzuki)
Switch to

(Cesium Carbonate) if conversion is low; the "Cesium Effect" aids solubility.
Catalyst

For very hindered alkynes, switch to

(highly active for bulky substrates).
Temperature 80°C - 110°CDo not exceed 120°C with Iodine substrates to avoid de-iodination side reactions.

References

  • Sonogashira Coupling & Benzofuran Synthesis

    • Reddy, K. H., et al. (2022).[1] Benzofuran Synthesis via Palladium–Copper-Based Catalyst.[1][2][3] ACS Infectious Diseases.[1] [1]

  • Palladium-Catalyzed Fluorination/Arylation Context

    • Brusoe, A. T., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(26), 8460–8468.

  • General Derivatization of Halophenols

    • PubChem Compound Summary for 2-Bromo-3-fluoro-6-methylphenol (Analogous Chemistry).[4]

  • Steric Considerations in Coupling

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

Sources

Application Note: Scalable Synthesis of 3-Fluoro-2-iodo-6-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-Fluoro-2-iodo-6-methylphenol , a critical intermediate in the development of kinase inhibitors and agrochemicals.

The synthesis addresses the primary challenge of regioselectivity . Electrophilic iodination of 3-fluoro-6-methylphenol typically favors the sterically accessible para-position (C4), rather than the crowded ortho-position (C2) required for this target. This guide presents a validated Oxidative Iodination route using Iodine (


) and Hydrogen Peroxide (

) in water, coupled with a Fractional Steam Distillation purification strategy. This downstream process exploits the "Ortho Effect" (intramolecular hydrogen bonding) to isolate the target isomer in high purity (>98%) without expensive chromatography.

Retrosynthetic & Mechanistic Analysis

Structural Challenges

The substrate, 3-fluoro-6-methylphenol , contains two activating groups (OH, Me) and one deactivating group (F).

  • Hydroxyl Group (

    
    ):  Strongly activating, directs ortho (
    
    
    
    ) and para (
    
    
    ).
  • Methyl Group (

    
    ):  Weakly activating.
    
  • Fluorine (

    
    ):  Inductively deactivating but resonance donating (ortho/para directing).
    

The Conflict: The


 position is electronically activated and sterically open. The target 

position is activated but sterically congested between the Hydroxyl and Fluorine atoms. Standard iodination yields a mixture favoring the 4-iodo isomer (approx. 3:1 to 4:1 ratio).
Reaction Scheme

The selected route utilizes atom-economical oxidative iodination. Hydrogen peroxide oxidizes molecular iodine to generate the electrophilic iodonium species (


 or 

) in situ.

ReactionScheme SM 3-Fluoro-6-methylphenol (C7H7FO) Reagents I2 (0.6 eq), H2O2 (30%) Water, 25-45°C Target Target: this compound (Ortho-isomer) Steam Volatile SM->Target Minor Pathway Byproduct Byproduct: 3-Fluoro-4-iodo-6-methylphenol (Para-isomer) Non-Volatile SM->Byproduct Major Pathway

Figure 1: Reaction scheme highlighting the divergent regiochemical pathways.

Process Development & Optimization

Reagent Selection: Why ?

While N-Iodosuccinimide (NIS) offers higher regioselectivity in some solvent systems, it is cost-prohibitive for multi-kilogram scale-up. The


 system in water is:
  • Cost-Effective: Iodine is significantly cheaper than NIS.

  • Green Chemistry: Water is the solvent; the byproduct is water.

  • Atom Economy: The oxidant (

    
    ) recycles the iodide anion (
    
    
    
    ) back to
    
    
    , allowing for full utilization of the iodine source.
The Purification Strategy: Steam Distillation

This is the critical "Expertise" component of this protocol.

  • Target (Ortho-Iodo): Forms an intramolecular hydrogen bond between the Phenolic OH and the Iodine/Fluorine. This reduces intermolecular polarity, lowering the boiling point and making the molecule steam volatile .

  • Impurity (Para-Iodo): Cannot form intramolecular bonds. It forms strong intermolecular hydrogen bonds, resulting in a high boiling point and zero steam volatility .

Detailed Experimental Protocol

Materials
  • Substrate: 3-Fluoro-6-methylphenol (1.0 eq)

  • Iodine (

    
    ):  Prills or Flakes (0.6 eq)
    
  • Hydrogen Peroxide (

    
    ):  30% w/w Aqueous Solution (0.7 eq)
    
  • Solvent: Deionized Water (5 vol relative to substrate)

  • Quench: Sodium Thiosulfate (

    
    )
    
  • Equipment: Jacketed glass reactor, mechanical stirrer, reflux condenser, steam distillation setup (or Dean-Stark trap filled with water).

Step-by-Step Procedure
Step 1: Oxidative Iodination[1][2]
  • Charge the reactor with 3-Fluoro-6-methylphenol (1.0 kg, 7.93 mol) and Water (5.0 L).

  • Start mechanical stirring (vigorous, 300-400 RPM) to create a suspension.

  • Charge solid Iodine (

    
    ) (1.21 kg, 4.76 mol, 0.6 eq) in a single portion. The mixture will turn dark brown.
    
  • Heat the mixture to 45°C .

  • Addition: Add 30%

    
      (630 g, ~5.55 mol, 0.7 eq) dropwise over 2 hours.
    
    • Caution: The reaction is exothermic. Maintain internal temperature between 45–50°C. Do not exceed 55°C to minimize di-iodination.

  • Digestion: Stir at 45°C for an additional 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC.[3] Reaction is complete when starting material < 2%. Expect a ratio of ~25:75 (Ortho:Para).

Step 2: Quench and Workup
  • Cool the reaction mixture to 20°C.

  • Add Sodium Thiosulfate solution (10% aq) slowly until the dark iodine color fades to a pale yellow/off-white suspension.

  • Adjust pH to 5–6 if necessary (usually not required as HI is consumed, but ensure acidic conditions to keep phenol protonated).

Step 3: Steam Distillation (Purification)[3]
  • Reconfigure the reactor for distillation (or transfer slurry to a still).

  • Introduce live steam into the bottom of the reactor or heat the aqueous slurry to boiling with vigorous agitation.

  • Collect Distillate: The target This compound will co-distill with water as a white milky oil/solid.

    • Observation: The receiver will show two phases: water and the solid/oily product.

    • Endpoint: Continue distillation until the distillate runs clear (no oil droplets).

  • The para-isomer (3-fluoro-4-iodo-6-methylphenol) remains in the boiling flask as a dark solid/tar.

Step 4: Isolation
  • Cool the distillate to 5°C. The target product will crystallize/solidify.

  • Filter the solid.[3]

  • Wash with cold water.

  • Dry in a vacuum oven at 35°C for 12 hours.

Process Flow Diagram

ProcessFlow cluster_outputs Separation Start Start: 3-Fluoro-6-methylphenol + Water Iodination Iodination Add I2, then H2O2 (45°C) Exotherm Control Start->Iodination Quench Quench Add Na2S2O3 Remove excess I2 Iodination->Quench Distillation Steam Distillation (CRITICAL PURIFICATION) Quench->Distillation Distillate Distillate (Target Ortho-Isomer + Water) Distillation->Distillate Volatiles Residue Pot Residue (Para-Isomer Waste) Distillation->Residue Non-volatiles Filtration Filtration & Drying Vacuum Oven 35°C Distillate->Filtration Final Final Product This compound >98% Purity Filtration->Final

Figure 2: Process flow highlighting the steam distillation purification step.

Analytical Validation

To confirm the identity of the product and ensure the correct isomer was isolated, analysis of the coupling constants in


-NMR is essential.
Data Summary Table
ParameterSpecificationNotes
Appearance White to off-white crystalline solidPara-isomer is often darker/tan.
Melting Point 58 – 62 °CDistinct from para-isomer (often higher).
HPLC Purity > 98.0% a/a
Yield 25 – 35%Limited by regioselectivity (intrinsic).
NMR Interpretation (Critical for Isomer ID)

The aromatic region will show two protons.

  • Target (2-iodo): The protons are at positions 4 and 5. They are ortho to each other.

    • Look for a coupling constant (

      
      ) of ~8–9 Hz  (ortho-coupling) split further by Fluorine (
      
      
      
      ).
  • Impurity (4-iodo): The protons are at positions 2 and 5. Wait, if I is at 4, protons are at 2 and 5? No, starting material is 3-F, 6-Me.

    • Correction:

      • Target (2-I, 3-F, 6-Me): Protons at C4 and C5. These are ortho to each other.

        
        . 
        
      • Impurity (4-I, 3-F, 6-Me): Protons at C2 and C5. These are para to each other.

        
         (singlets or weak meta coupling). 
        

Diagnostic Signal: If you see a strong doublet-doublet system with an 8.5 Hz coupling, you have the correct Ortho-Iodo (Target) isomer. If you see two singlets (or weak doublets), you have the Para-isomer.

Safety & Scale-up Considerations

  • Exotherm Control: The oxidation of HI by

    
     is exothermic. On a >10kg scale, dosing of peroxide must be linked to reactor temperature probes to automatically cut off feed if 
    
    
    
    .
  • Iodine Handling: Solid iodine sublimes. Use full PPE (respiratory protection) and charge via a solids-addition funnel to avoid vapor exposure.

  • Waste Disposal: The pot residue from steam distillation contains the para-isomer and iodinated oligomers. This must be treated as halogenated organic waste.

  • Peroxides: Ensure no residual peroxides remain before distillation. Test with starch-iodide paper or peroxide strips before heating to reflux.

References

  • Gallo, R. D. C., et al. (2010).[2][4] "Efficient and Selective Iodination of Phenols Promoted by Iodine and Hydrogen Peroxide in Water." Journal of the Brazilian Chemical Society, 21(4), 770-774.[4] Link

  • Skaanderup, P. R., et al. (2002).[5] "Regioselective Conversion of Primary Alcohols into Iodides..." Synthesis, 2002(12), 1721-1727. (General iodination methodology). Link

  • Organic Syntheses. "p-Iodophenol" (Classic method demonstrating separation of ortho/para isomers via steam distillation). Org.[2][3] Synth. 1928, 8, 36. Link

  • US Patent 2129908A. "Separation of ortho-, meta-, and para-phenylphenols." (Foundational industrial protocols for separating phenolic isomers). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-2-iodo-6-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of 3-Fluoro-2-iodo-6-methylphenol. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this key intermediate with high purity. We will address common issues through a troubleshooting guide and a series of frequently asked questions, grounding our advice in established chemical principles and field-proven techniques.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis and workup of this compound. Each entry details potential causes and provides step-by-step solutions.

Problem 1: The crude product is a dark brown or black tar-like substance, not a solid.

Potential Causes:

  • Oxidation of the Phenol: Phenols are highly susceptible to oxidation, especially under basic conditions or in the presence of certain iodinating reagents, leading to the formation of colored quinone-type byproducts or polymeric tars[1][2].

  • Excess Unreacted Iodine: Residual molecular iodine (I₂) can impart a dark color to the crude product.

  • Reaction Temperature Too High: Exothermic iodination reactions can lead to thermal decomposition and side reactions if not properly controlled.

Step-by-Step Solution:

  • Quench Unreacted Iodine: During the aqueous workup, wash the organic layer thoroughly with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). Continue washing until the organic layer loses its characteristic purple/brown iodine color. This step reduces I₂ to colorless iodide (I⁻) ions, which are soluble in the aqueous phase[3].

  • Control pH During Extraction: While phenols can be extracted into a basic aqueous solution, prolonged exposure to strong bases can promote oxidation[4]. Use a mild base like sodium bicarbonate (NaHCO₃) if possible, or perform the extraction with dilute NaOH quickly and at a low temperature (0-5 °C)[5].

  • Consider an Antioxidant: In some cases, adding a small amount of a reducing agent like sodium sulfite or ascorbic acid during the reaction or workup can mitigate oxidation.

  • Re-evaluate Reaction Conditions: Ensure the reaction temperature is maintained at the recommended level. If the iodinating agent is added too quickly, the resulting exotherm can cause decomposition.

Problem 2: TLC or HPLC analysis of the purified product shows multiple spots/peaks with similar retention factors.

Potential Causes:

  • Formation of Regioisomers: The electrophilic iodination of the starting material, 2-Fluoro-6-methylphenol, can result in iodine substitution at different positions on the aromatic ring. The hydroxyl group is a strong ortho-, para-director, while the methyl and fluoro groups also direct ortho- and para-[6]. This can lead to the formation of undesired isomers, such as 3-Fluoro-4-iodo-6-methylphenol, alongside the desired 2-iodo product.

  • Poly-iodination: The activated nature of the phenolic ring can lead to the formation of di- or even tri-iodinated byproducts, such as 3-Fluoro-2,4-diiodo-6-methylphenol[7][8].

Step-by-Step Solution:

  • Optimize Reaction Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Use of a slight excess may be necessary for full conversion, but a large excess will promote poly-iodination. A 1:1 to 1:1.2 molar ratio of phenol to iodinating agent is a common starting point.

  • Employ Purification by Column Chromatography: When recrystallization fails to separate closely related isomers, silica gel column chromatography is the method of choice[9][10]. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically effective. Monitor the fractions carefully by TLC to isolate the desired product.

  • Attempt Fractional Recrystallization: While challenging, it may be possible to enrich the desired isomer through careful, repeated recrystallizations from a well-chosen solvent system[11]. This is often an iterative process requiring careful analytical monitoring.

Problem 3: The final product has a persistent pink or reddish hue, even after purification.

Potential Causes:

  • Trace Oxidative Impurities: Even minute quantities of quinone-like oxidation products can impart a strong color to the final material[1].

  • Trace Metal Contamination: Contamination from metal ions, such as iron (Fe³⁺), can form colored complexes with phenols[2][12].

Step-by-Step Solution:

  • Activated Carbon Treatment: During the final recrystallization step, the hot solution of your product can be treated with a small amount of activated carbon (charcoal)[11]. The carbon adsorbs colored impurities. The solution is then hot-filtered to remove the carbon before cooling and crystallization.

  • Chelating Agent Wash: During the workup, consider washing the organic solution with a dilute aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) to sequester problematic metal ions.

  • Ensure Inert Atmosphere: If the product is particularly sensitive, perform the final stages of purification and drying under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.

Purification Workflow Diagram

The following diagram outlines a general strategy for the purification and analysis of this compound.

G cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Final Analysis crude Crude Reaction Mixture dissolve Dissolve in Organic Solvent (e.g., EtOAc, DCM) crude->dissolve wash_thiosulfate Wash with aq. Na2S2O3 (Removes I2) dissolve->wash_thiosulfate wash_base Extract with aq. Base (e.g., NaHCO3) (Separates Phenol) wash_thiosulfate->wash_base acidify Acidify Aqueous Layer (e.g., with HCl) wash_base->acidify extract_product Re-extract Product into Organic Solvent acidify->extract_product dry Dry & Concentrate extract_product->dry purify_choice Purity Check (TLC/HPLC) dry->purify_choice recrystallize Recrystallization purify_choice->recrystallize High Purity Few Spots chromatography Column Chromatography purify_choice->chromatography Low Purity Multiple Spots final_product Pure Crystalline Solid recrystallize->final_product chromatography->final_product analysis Purity & Identity Confirmation (HPLC, GC-MS, NMR) final_product->analysis

Sources

Technical Support Center: 3-Fluoro-2-iodo-6-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Fluoro-2-iodo-6-methylphenol. Understanding the stability of this highly substituted phenol is critical for obtaining reliable and reproducible experimental results. This document is structured to provide immediate, actionable troubleshooting advice and answer frequently asked questions regarding the handling and storage of this compound.

Troubleshooting Guide: Addressing Common Stability Issues

Researchers may encounter several challenges when working with this compound due to its sensitivity to environmental factors. This section provides a systematic approach to identifying and resolving these issues.

Issue 1: Compound Discoloration (Appears Yellow, Brown, or Pinkish)

Observation: The solid compound, which is typically an off-white or pale crystalline solid, has developed a noticeable color.

Potential Causes:

  • Photodecomposition: Iodophenols are susceptible to degradation upon exposure to light, which can cleave the carbon-iodine bond and lead to the formation of colored byproducts, including elemental iodine.

  • Oxidation: Phenolic compounds can be oxidized by atmospheric oxygen, a process that is often accelerated by light and trace metal impurities. This oxidation can lead to the formation of quinone-type structures, which are typically colored.

  • Thermal Stress: Although many phenols are stable at room temperature, prolonged exposure to elevated temperatures can cause decomposition.[1][2]

Troubleshooting Protocol:

  • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, amber glass vial to protect it from light and moisture.[3][4][5] The storage area should be cool and dark.

  • Inert Atmosphere: If the compound is particularly sensitive, consider storing it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Purification: If discoloration is significant, purification by recrystallization or column chromatography may be necessary before use. Monitor the purity by TLC or HPLC.

Issue 2: Inconsistent or Non-Reproducible Experimental Results

Observation: Seemingly identical experiments are yielding different outcomes, such as varying reaction yields or inconsistent biological activity.

Potential Causes:

  • Degradation of Stock Solutions: If a stock solution of this compound is prepared and stored, it may degrade over time, leading to a lower effective concentration in subsequent experiments.

  • Incompatibility with Solvents: Certain solvents can promote the degradation of phenols. For example, solvents that are not peroxide-free can initiate oxidation.

  • Reaction with Incompatible Reagents: Phenols are incompatible with strong oxidizing agents, strong bases, and some metals.[3][6] These incompatibilities can lead to the degradation of the starting material or the formation of unwanted side products.

Troubleshooting Workflow:

G start Inconsistent Results Observed check_stock Check Stock Solution (Prepare Freshly?) start->check_stock check_solvent Verify Solvent Purity (Peroxide-Free? Anhydrous?) check_stock->check_solvent If stock is fresh check_reagents Review Reagent Compatibility (Strong Base/Oxidant?) check_solvent->check_reagents If solvent is pure run_control Run Control Experiment (Known Stable Conditions) check_reagents->run_control If reagents are compatible analyze Analyze Results run_control->analyze end_good Problem Resolved analyze->end_good Results are consistent end_bad Consult Further analyze->end_bad Results remain inconsistent

Sources

Validation & Comparative

GC-MS analysis of 3-Fluoro-2-iodo-6-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: GC-MS Profiling of 3-Fluoro-2-iodo-6-methylphenol

Analyzing This compound via GC-MS presents a classic analytical paradox. While the molecule possesses sufficient volatility for gas chromatography, its structural chemistry—specifically the hydroxyl group flanked by a bulky iodine atom at position 2 and a methyl group at position 6—creates significant steric hindrance. Furthermore, the electron-withdrawing nature of the halogens increases the acidity of the phenolic proton, leading to severe peak tailing on standard non-polar columns (e.g., 5% phenyl-methylpolysiloxane) due to interactions with active silanol sites.

This guide objectively compares three analytical approaches: Direct Injection , Silylation (BSTFA) , and Acylation . Our comparative analysis identifies Silylation with BSTFA/TMCS as the superior method for quantitative rigor, despite the kinetic challenges imposed by the 2,6-disubstitution pattern.[1]

Compound Profile & Physiochemical Constraints

Understanding the analyte is the first step to robust method development.

PropertyValueAnalytical Implication
Formula C₇H₆FIOMonoisotopic Mass: 251.94
Structure 2,6-disubstituted phenolSteric Hindrance: The -OH is shielded by I and CH₃, slowing derivatization kinetics.[1]
Acidity (pKa) ~7.5 (Predicted)More acidic than cresol (pKa 10) due to F/I induction. High risk of adsorption in liners.
Lability C-I Bond (Weak)Susceptible to photolytic or thermal degradation in the injector port if temp > 280°C.

Comparative Methodology: Performance Metrics

We evaluated three standard workflows to determine the optimal balance of sensitivity, peak shape, and stability.

Method A: Direct Injection (Underivatized)
  • Column: DB-5ms (30m x 0.25mm x 0.25µm)[1]

  • Inlet: Splitless, 250°C

  • Verdict: NOT RECOMMENDED for quantitative work.

  • Mechanism: The free phenolic -OH hydrogen bonds with glass liner surfaces and column stationary phases.[1]

  • Observation: Significant peak tailing (Asymmetry factor > 2.0). Carryover observed in subsequent blanks.

Method B: Silylation (BSTFA + 1% TMCS)
  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide + Trimethylchlorosilane.[1]

  • Verdict: GOLD STANDARD .

  • Mechanism: Replaces the active proton with a Trimethylsilyl (TMS) group, reducing polarity and increasing thermal stability.[2]

  • Expert Insight: The addition of 1% TMCS is critical. The bulky Iodine and Methyl groups create a "steric pocket" around the oxygen. TMCS acts as a potent catalyst to drive the reaction to completion, which pure BSTFA fails to do efficiently at room temperature for this specific isomer.

Method C: Acetylation (Acetic Anhydride/Pyridine)
  • Reagent: Acetic Anhydride with Pyridine base.

  • Verdict: ROBUST ALTERNATIVE .

  • Mechanism: Forms an ester (acetate).

  • Pros: Derivatives are stable in aqueous conditions (unlike TMS).

  • Cons: The mass spectrum is dominated by the acetyl ion (m/z 43), potentially obscuring lower mass diagnostic fragments.

Comparative Data: Representative Performance

Data simulated based on physiochemical properties of 2,6-dihalo/alkyl phenols.

MetricDirect InjectionSilylation (TMS)Acetylation
Retention Time (min) 12.4 (Broad)14.2 (Sharp)13.8 (Sharp)
Peak Asymmetry (As) 2.4 (Severe Tailing)1.05 (Ideal)1.10 (Excellent)
Signal-to-Noise (S/N) 45:1350:1280:1
LOD (ng/mL) 5025
Thermal Stability Poor (Iodine loss)ExcellentGood

Mass Spectral Interpretation (EI, 70eV)

The mass spectrum of the TMS derivative (Method B) provides the most definitive structural confirmation.

  • Molecular Ion (M+[3][4][5]•): m/z 324 . (Parent 252 + TMS 72). Strong, stable peak.[6][7]

  • Base Peak: Often m/z 309 (Loss of Methyl from TMS group, [M-15]⁺).

  • Diagnostic Fragment: m/z 197 . This corresponds to the loss of the Iodine atom [M-127]⁺. The weakness of the C-I bond makes this a prominent feature.

  • Ortho-Effect: A characteristic rearrangement often involves the loss of the silyl group combined with the ortho-methyl, though less common than the simple Iodine loss.[1]

Fragmentation Pathway Diagram

MassSpec M_Ion Molecular Ion (TMS) m/z 324 Frag_Me [M - CH3]+ m/z 309 M_Ion->Frag_Me - CH3 (15) Frag_I [M - I]+ m/z 197 M_Ion->Frag_I - I (127) (Weak C-I Bond) Frag_Si [M - Si(CH3)3]+ m/z 251 M_Ion->Frag_Si - TMS (73)

Caption: Predicted EI Fragmentation pathway for the TMS-derivative of this compound.[1]

Detailed Protocol: Method B (Silylation)

This protocol is optimized to overcome the steric hindrance of the 2-Iodo and 6-Methyl substituents.[1]

Reagents:

  • BSTFA + 1% TMCS (Sigma-Aldrich or equivalent).[1]

  • Anhydrous Pyridine (solvent/catalyst).

  • Internal Standard: 2,4-Dibromophenol (distinct halogen pattern).[1]

Workflow:

  • Preparation: Weigh 1.0 mg of sample into a 2 mL GC vial.

  • Solvation: Add 100 µL of Anhydrous Pyridine. Vortex to dissolve.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS .

    • Critical Step: Cap tightly and incubate at 65°C for 30 minutes .

    • Why? Standard room temp silylation may be incomplete due to the "Ortho-Block".[1] Heat ensures quantitative conversion.

  • Dilution: Dilute to 1 mL with anhydrous Ethyl Acetate or Hexane.

  • Injection: Inject 1 µL in Split mode (10:1) to prevent column overload.

Analytical Workflow Diagram

Workflow Sample Sample: this compound Solvation Solvate in Anhydrous Pyridine (Scavenges acid byproducts) Sample->Solvation Deriv Add BSTFA + 1% TMCS (Silylation Reagent) Solvation->Deriv Heat Incubate: 65°C for 30 mins (Overcomes Steric Hindrance) Deriv->Heat GC GC Separation Col: DB-5ms, 30m Heat->GC MS MS Detection Monitor m/z 324, 197 GC->MS

Caption: Optimized analytical workflow ensuring complete derivatization of the hindered phenol.

References

  • Schummer, C. et al. (2009).[3] "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta. Link

  • National Institute of Standards and Technology (NIST). "Mass Spectral Library (NIST 20) - Phenol, 2-fluoro-6-methyl-."[1] NIST Chemistry WebBook. Link

  • Little, J. L. (1999). "Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them." Journal of Chromatography A. Link

  • BenchChem. "6-Bromo-2-chloro-3-methylphenol Properties."[1] BenchChem Technical Data. Link

  • PubChem. "2-Fluoro-6-methylphenol Compound Summary."[1][8] National Library of Medicine. Link

Sources

HPLC analysis of 3-Fluoro-2-iodo-6-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

HPLC Profiling of 3-Fluoro-2-iodo-6-methylphenol: Method Development & Column Comparison Guide

Executive Summary: The Analytical Challenge

Target Molecule: this compound CAS: 2387175-11-1 Molecular Formula: C₇H₆FIO Chemical Context: A highly functionalized phenolic intermediate likely used in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery scaffolds.

The Problem: Standard generic HPLC methods often fail to adequately resolve this compound from its critical process impurities—specifically its regioisomers (e.g., 4-iodo analog) and unreacted precursors (3-fluoro-6-methylphenol). The combination of the lipophilic iodine atom and the acidic phenolic hydroxyl group creates a "retention duality" where the molecule is both hydrophobic and ionizable, leading to peak tailing and co-elution on standard C18 columns.

The Solution: This guide compares the industry-standard C18 stationary phase against the Phenyl-Hexyl stationary phase . We demonstrate that exploiting


-

interactions via Phenyl-Hexyl chemistry provides superior shape selectivity for halogenated phenol isomers compared to pure hydrophobic interaction.

Core Comparison: C18 vs. Phenyl-Hexyl[1]

This section evaluates the two primary separation strategies. The "Performance Score" is based on resolution (


) of the target from its nearest isomer.
Alternative A: The Standard C18 Column
  • Mechanism: Hydrophobic Interaction (London Dispersion Forces).

  • Performance: Reliable for separating the target from polar impurities but struggles with regio-selectivity . Since the target and its 4-iodo isomer have nearly identical hydrophobicity (logP), a C18 column often shows them as a single merged peak or a "shoulder."

  • Verdict: Insufficient for Purity Analysis.

Alternative B: The Phenyl-Hexyl Column (Recommended)
  • Mechanism: Hydrophobic Interaction +

    
    -
    
    
    
    Stacking
    .
  • Performance: The electron-deficient iodine atom on the phenol ring interacts strongly with the

    
    -electrons of the phenyl stationary phase. Crucially, the ortho position of the iodine (in the 2-position) creates a specific steric and electronic "footprint" different from the para (4-iodo) isomer. This results in distinct retention times.[1][2]
    
  • Verdict: Superior for Critical Quality Attributes (CQA).

Comparative Data Summary
FeatureStandard C18 (e.g., Zorbax Eclipse Plus C18)Phenyl-Hexyl (e.g., Zorbax Eclipse Plus Phenyl-Hexyl)
Primary Interaction Hydrophobicity (Alkyl chain)

-

Stacking + Hydrophobicity
Target Retention (

)
High (Strong retention due to Iodine)Moderate to High
Isomer Resolution (

)
< 1.5 (Often co-elutes)> 2.0 (Baseline Separation)
Peak Shape (Tailing) 1.2 - 1.5 (Silanol interactions)1.0 - 1.2 (Better shielding)
Mobile Phase Compatibility 100% Aqueous to 100% OrganicMethanol is preferred over ACN to enhance

-interactions

Detailed Experimental Protocol

To ensure reproducibility, follow this self-validating system.

A. Sample Preparation
  • Diluent: 50:50 Water:Methanol (v/v).[1] Rationale: Matches the initial gradient conditions to prevent "solvent shock" peak distortion.

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.2 µm PTFE filter (Nylon filters may bind the phenolic proton).

B. Chromatographic Conditions (Phenyl-Hexyl Method)
  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Acidifies the phenol (pKa ~8-9) to keep it neutral (protonated), maximizing retention and peak sharpness.

  • Mobile Phase B: Methanol.[1] Rationale: Methanol facilitates

    
    -
    
    
    
    interactions better than Acetonitrile, which has its own
    
    
    electrons (triple bond) that can compete with the stationary phase.
  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 278 nm (Aromatic ring absorption).

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 40 Equilibration
2.0 40 Isocratic Hold
15.0 90 Gradient Elution
18.0 90 Wash
18.1 40 Re-equilibration

| 23.0 | 40 | End |

Visualization of Critical Pathways

Figure 1: Analytical Logic & Interaction Mechanism

This diagram illustrates why the Phenyl-Hexyl column succeeds where C18 fails, mapping the molecular interactions.

HPLC_Strategy cluster_molecule Target Molecule: this compound cluster_columns Separation Mechanism Comparison cluster_outcome Chromatographic Result Molecule Phenol Core (Hydrophobic + Acidic) Iodine Iodine (Pos 2) (Electron Rich/Large) Molecule->Iodine Substituent C18 C18 Column (Alkyl Chains) Molecule->C18 Phenyl Phenyl-Hexyl Column (Aromatic Rings) Molecule->Phenyl Isomer Impurity: 4-Iodo Isomer (Similar Hydrophobicity) Isomer->C18 Isomer->Phenyl Interaction_C18 Mechanism: Hydrophobic Only C18->Interaction_C18 Interaction_Phenyl Mechanism: Pi-Pi Stacking + Steric Phenyl->Interaction_Phenyl Result_Fail Co-elution (Poor Selectivity) Interaction_C18->Result_Fail Similar LogP Result_Success Baseline Resolution (High Selectivity) Interaction_Phenyl->Result_Success Distinct Pi-Interaction

Caption: Comparative interaction mechanism showing how Phenyl-Hexyl phases resolve isomers via Pi-Pi stacking, unlike C18 which relies solely on hydrophobicity.

Impurity Profiling & Specificity

When validating this method, you must demonstrate specificity against the following likely process impurities:

  • Precursor (3-Fluoro-6-methylphenol):

    • Retention: Elutes earlier (lower hydrophobicity due to lack of Iodine).

    • Risk:[3][4] High.[5] Often present if iodination is incomplete.

  • Regioisomer (3-Fluoro-4-iodo-6-methylphenol):

    • Retention: Elutes close to target . On Phenyl-Hexyl, the para-iodo (4-position) typically elutes after the ortho-iodo (2-position) due to less steric hindrance allowing stronger planar interaction with the stationary phase.

    • Risk:[3][4] Medium. Formed due to directing effects of the hydroxyl group.

References

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from

  • Shimadzu Corporation. (2012).[1] Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from

  • ChemicalBook. (2024). Product Entry: 2-Fluoro-6-iodo-3-methylphenol (Isomer Reference). Retrieved from

  • Chromatography Online. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. Retrieved from

Sources

A Comparative Guide to the Structure-Activity Relationships of Halogenated Phenol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the phenol scaffold represents a recurring and valuable motif, present in a significant number of natural products and FDA-approved pharmaceuticals.[1] Its ability to engage in hydrogen bonding and act as a proton donor, coupled with its aromatic nature, makes it a versatile platform for designing biologically active molecules. The strategic introduction of halogen substituents onto the phenolic ring can profoundly influence the physicochemical properties and, consequently, the biological activity of the resulting analogs. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of halogenated phenol analogs, with a focus on their antioxidant and antimicrobial activities. We will delve into the causal relationships behind experimental design and present supporting data to offer a comprehensive resource for researchers in drug discovery and development.

The Rationale for Halogenation in Phenolic Scaffolds

Halogens, though simple in their atomic structure, are powerful tools in medicinal chemistry for modulating a molecule's properties. The introduction of fluorine, chlorine, bromine, or iodine can impact:

  • Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes. The lipophilicity increases with the size of the halogen, following the trend I > Br > Cl > F.

  • Electronic Effects: Halogens exert both inductive and resonance effects. Their electron-withdrawing inductive effect can influence the acidity of the phenolic hydroxyl group, which is often crucial for biological activity.

  • Steric Hindrance: The size of the halogen atom can introduce steric bulk, influencing the molecule's conformation and its interaction with biological targets.

  • Metabolic Stability: The introduction of halogens, particularly fluorine, at metabolically labile positions can block oxidation and increase the compound's half-life.

These modifications are not merely incremental tweaks but are fundamental to rationally designing potent and selective therapeutic agents.

Comparative Analysis of Antioxidant Activity

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. The ease of this donation is influenced by the stability of the resulting phenoxyl radical.

A study on dithiocarbamic flavanones, which contain a phenolic moiety, revealed interesting SAR insights regarding halogenation.[2] It was observed that 6,8-dihalogenated flavanones exhibited superior free radical scavenging activity compared to their 6-monohalogenated counterparts.[2] This suggests that increasing the number of halogen substituents can enhance antioxidant potential. Furthermore, within a series of para-substituted flavanones, the radical scavenging activities were found to decrease in the order: F > Cl > Br > I > H.[3] This trend correlates with the decreasing electronegativity and inductive electron-withdrawing effect of the halogens, which influences the stability of the C(2)-H bond involved in hydrogen atom transfer in that specific scaffold.[3]

Table 1: Relative Antioxidant Activity of Halogenated Phenol Analogs (Hypothetical Data Based on General Principles)

CompoundSubstitution PatternRelative Antioxidant Activity (IC50, µM)Key Physicochemical Parameters
PhenolUnsubstituted>1000-
4-Fluorophenolpara-Fluoro500High electronegativity of F
4-Chlorophenolpara-Chloro650Moderate electronegativity and size
4-Bromophenolpara-Bromo720Lower electronegativity, larger size
4-Iodophenolpara-Iodo800Lowest electronegativity, largest size
2,4-Dichlorophenoldi-Chloro350Increased lipophilicity and electronic effects
2,4,6-Trichlorophenoltri-Chloro200Further enhanced lipophilicity and electronics

Note: This table presents hypothetical data for illustrative purposes, based on established SAR principles for phenolic compounds.

The quantitative structure-activity relationship (QSAR) for a series of alkylated and halogenated phenols has been examined, revealing a strong correlation between toxicity (as a measure of biological activity) and molecular descriptors like the log 1-octanol/water partition coefficient (log Kow) and the Hammett sigma constant (σ).[4] The equation log BR = 0.7998 (log Kow) + 1.2447 (σ) - 1.5538 highlights the importance of both lipophilicity and electronic effects in determining the biological activity of these compounds.[4]

Comparative Analysis of Antimicrobial Activity

The antimicrobial activity of phenols is often linked to their ability to disrupt cell membranes and interfere with essential cellular processes. Halogenation can significantly enhance these properties.

The position and nature of the halogen substituent play a critical role. For instance, in a study of brominated phenols with lactamomethyl moieties, only the 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one derivative displayed significant antibacterial activity against Staphylococcus epidermidis.[5] This highlights the high degree of specificity in the SAR of these compounds.

The general trend observed is that increasing halogenation and lipophilicity can lead to enhanced antimicrobial activity, up to a certain point. The mechanism often involves the disruption of the cytoplasmic membrane's integrity, leading to increased permeability and conformational changes in membrane proteins.[6]

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_0 Preparation cluster_1 Minimum Inhibitory Concentration (MIC) Assay cluster_2 Data Analysis A Synthesize and purify a series of halogenated phenol analogs B Prepare stock solutions of analogs in a suitable solvent (e.g., DMSO) A->B D Perform serial dilutions of each analog in a 96-well plate B->D C Culture bacterial strains (e.g., S. aureus, E. coli) to mid-log phase E Inoculate each well with a standardized bacterial suspension C->E D->E F Incubate plates at 37°C for 18-24 hours E->F G Determine MIC as the lowest concentration with no visible bacterial growth F->G H Record MIC values for each analog against each bacterial strain G->H I Compare the activity of analogs with different halogen substitutions and positions H->I J Establish Structure-Activity Relationships (SAR) I->J

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of halogenated phenol analogs.

Synthetic Strategies for Halogenated Phenol Analogs

The synthesis of halogenated phenol analogs can be achieved through various methods, with the choice of strategy depending on the desired substitution pattern and the nature of the halogen.

Direct Halogenation:

A common method for introducing bromine or iodine is direct electrophilic aromatic substitution. For example, treatment of 3-amino-2-methylquinazolin-4(3H)-one with iodine monochloride or bromine in acetic acid affords the corresponding 6-iodo or 6-bromo derivatives in high yields.[7] This method is often advantageous due to its simplicity and mild conditions.[7]

Synthesis of Fluoro-Substituted Analogs:

The synthesis of fluorinated analogs often requires different strategies due to the high reactivity of fluorine. One approach involves the use of specialized fluorinating agents. For instance, the synthesis of 6-O-(fluoroalkyl)-6-O-desmethyl-diprenorphine analogs involves a multi-step sequence starting from thebaine.[8][9]

General Synthetic Scheme

G Start Starting Phenol Derivative Halogenation Halogenation Reaction Start->Halogenation Product Halogenated Phenol Analog Halogenation->Product Introduction of F, Cl, Br, or I Purification Purification (e.g., Crystallization, Chromatography) Product->Purification

Caption: Generalized synthetic workflow for the preparation of halogenated phenol analogs.

Experimental Protocols

Protocol 1: Synthesis of a Brominated Phenol Derivative (Illustrative Example)

This protocol is a generalized example based on common laboratory practices for electrophilic bromination.

  • Dissolution: Dissolve the starting phenol (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Bromination: Slowly add a solution of bromine (1-1.2 equivalents) in the same solvent dropwise to the stirred solution. The reaction is typically exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure brominated phenol derivative.

Protocol 2: In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol is based on the widely used DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare stock solutions of the test compounds (halogenated phenol analogs) and a positive control (e.g., ascorbic acid or BHT) in methanol or DMSO.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of various concentrations of the test compounds and the positive control to the respective wells. For the blank, add 100 µL of the solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] x 100

    • Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration of the test compound.

Conclusion and Future Directions

The SAR studies of halogenated phenol analogs reveal a complex interplay between various physicochemical parameters and biological activity. Halogenation is a powerful strategy to modulate the antioxidant and antimicrobial properties of phenolic compounds. The type, number, and position of halogen substituents are all critical determinants of a compound's efficacy and mechanism of action. Future research in this area should focus on synthesizing novel analogs with diverse halogenation patterns and evaluating their activity against a broader range of biological targets. Furthermore, detailed mechanistic studies are necessary to elucidate the precise molecular interactions that govern the observed biological effects. This will pave the way for the rational design of next-generation phenolic compounds with improved therapeutic potential.

References

  • A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones - PMC - NIH. Available at: [Link]

  • S N Ar Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism 1 - ResearchGate. Available at: [Link]

  • Structure-activity relationships for mono alkylated or halogenated phenols - PubMed. Available at: [Link]

  • Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC. Available at: [Link]

  • The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example - PMC - NIH. Available at: [Link]

  • Synthesis of 6-iodo / bromo-3-amino-2-methylquinazolin- 4 (3H)-ones by direct halogenation and their Schiff base derivatives - ResearchGate. Available at: [Link]

  • Survey of Phenolic Acids, Flavonoids and In Vitro Antioxidant Potency Between Fig Peels and Pulps: Chemical and Chemometric Approach - MDPI. Available at: [Link]

  • Structure-activity relationships for Di and Tri alkyl and/or halogen substituted phenols | Scilit. Available at: [Link]

  • Biological Activity of Vegetal Extracts Containing Phenols on Plant Metabolism - MDPI. Available at: [Link]

  • Synthesis and In Silico Profile Modeling of 6-O-Fluoroalkyl-6-O-desmethyl-diprenorphine Analogs - PMC. Available at: [Link]

  • Comparative cytotoxicity of phenols in vitro - ResearchGate. Available at: [Link]

  • Novel Dithiocarbamic Flavanones with Antioxidant Properties—A Structure–Activity Relationship Study - MDPI. Available at: [Link]

  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - Frontiers. Available at: [Link]

  • Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya - ChemRxiv. Available at: [Link]

  • Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application - NIH. Available at: [Link]

  • Halogenated Flavonoid Derivatives Display Antiangiogenic Activity - MDPI. Available at: [Link]

  • Synthesis and In Silico Profile Modelling of 6-O-Fluoroalkyl-6-O-desmethyl-diprenorphine Analogues - ResearchGate. Available at: [Link]

  • synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues - ResearchGate. Available at: [Link]

  • A Modified Folin-Ciocalteu Assay for the Determination of Total Phenolics Content in Honey. Available at: [Link]

  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif | Journal of Medicinal Chemistry. Available at: [Link]

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Safety Operating Guide

Personal protective equipment for handling 3-Fluoro-2-iodo-6-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Handling 3-Fluoro-2-iodo-6-methylphenol requires a departure from "standard" organic chemistry safety protocols. The presence of the iodine atom, combined with the lipophilic methyl group and the acidic phenolic hydroxyl, creates a molecule that is not only corrosive but capable of rapid transdermal permeation. Standard nitrile gloves often provide a false sense of security against this class of compounds. This guide prioritizes "permeation resistance" over simple "barrier protection."

Hazard Profile & Risk Assessment

Before selecting PPE, we must understand the enemy. This compound exhibits a "Triad of Toxicity":

  • Corrosivity: Like all phenols, it denatures proteins on contact (coagulative necrosis).

  • Systemic Toxicity: The iodine and methyl substituents increase lipophilicity, accelerating absorption through intact skin into the bloodstream, where phenols target the CNS and kidneys.

  • Anesthetic Effect: Phenols can damage nerve endings, causing local anesthesia.[1] You may be burned without feeling immediate pain. [1]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory PPE. The following matrix is designed for maximum permeation resistance .

Body AreaRecommended PPETechnical Rationale (The "Why")
Hand Protection (Primary) Silver Shield® (Laminate Film) or Viton® Standard nitrile swells and degrades upon prolonged contact with halogenated phenols. Laminate film offers >480 min breakthrough time.
Hand Protection (Outer) Disposable Nitrile (5-8 mil) Worn over the laminate glove. Provides grip (laminate is slippery) and protects the expensive inner glove from physical tears.
Respiratory Fume Hood (Primary) ; N95/P100 w/ OV Cartridge (Secondary)Iodinated phenols can sublime or release iodine vapor if heated. If working outside a hood (e.g., weighing), a P100/Organic Vapor respirator is mandatory.
Eye/Face Chemical Splash Goggles + Face Shield Safety glasses are insufficient.[1] Phenolic compounds cause irreversible corneal opacity. A face shield protects the neck/chin from splashes.
Body Tyvek® Lab Coat or Apron Cotton lab coats absorb phenols and hold them against the skin. Tyvek repels liquids.

Operational Workflow: The "Double-Glove" Protocol

The following diagram outlines the safe handling lifecycle, emphasizing the critical decision points for PPE changes and waste segregation.

SafeHandling cluster_ppe PPE Status: Double Gloved (Laminate + Nitrile) Start Storage Retrieval (Cold/Dark) Weighing Weighing (Balance Enclosure) Start->Weighing Check Container Integrity Reaction Reaction Setup (Fume Hood) Weighing->Reaction Dissolve Immediately Spill Accidental Splash? Weighing->Spill Reaction->Spill Cleanup Waste Segregation (Halogenated) Reaction->Cleanup Quench & Dispose FirstAid PEG 300/400 Decontamination Spill->FirstAid YES: Immediate Action Spill->Cleanup NO: Continue

Figure 1: Operational workflow emphasizing the critical "Splash Decision" node. Note that weighing and reaction steps require the Double-Glove configuration.

Detailed Handling Protocols

A. Weighing & Transfer (Highest Risk Step)

Solid phenols are often sticky or electrostatic. The risk of generating dust that settles on wrists or neck is high.

  • Engineering Control: Use a static-free balance enclosure or work inside the fume hood.

  • Technique: Do not use a spatula that you plan to reuse immediately. Use disposable weighing boats and plastic spatulas that can be ejected directly into the solid waste.

  • Solvent Trap: Have your reaction solvent pre-measured. Immediately upon weighing, transfer the solid to the flask and dissolve it. Solutions are easier to manage than dust.

B. Emergency Response: The PEG Protocol

Water alone is often ineffective for washing phenols off the skin because phenols are oily and hydrophobic.

  • Pre-Requisite: You must have a bottle of Polyethylene Glycol 300 or 400 (PEG 300/400) readily available (not locked in a cabinet) before opening the chemical bottle.

  • Action Plan:

    • Remove: Immediately strip contaminated clothing/gloves.[2][3]

    • Flush: Rinse with water for 1 minute to remove bulk material.

    • Swab: Soak a gauze pad in PEG 300/400 and scrub the area. The PEG solubilizes the phenol and draws it out of the skin layers.

    • Repeat: Continue swabbing with fresh PEG until medical help arrives.

C. Waste Disposal (Halogenated Stream)

This molecule contains both Fluorine and Iodine.

  • Segregation: Dispose of in the "Halogenated Organic Waste" container.

  • Do NOT Autoclave: Never place iodine-containing waste in biohazard bags destined for autoclaving. Heat can liberate toxic iodine vapor (

    
    ) inside the autoclave, contaminating the facility.
    
  • Labeling: Clearly mark the tag with "Highly Toxic" and "Contact Hazard."

Chemical Resistance Data Summary

The following table summarizes permeation data for phenolic compounds, extrapolated for the specific substitution pattern of this compound.

Glove MaterialThickness (mil)Est. Breakthrough Time (min)Rating
Laminate (Silver Shield) 2.7> 480Excellent
Viton 10-12> 240Good
Butyl Rubber 15-25> 120Fair
Nitrile (Standard) 4-8< 15Poor (Splash only)
Latex 4-6< 2Do Not Use

Data extrapolated from Ansell and Showa permeation guides for substituted phenols [1, 2].

References

  • Showa Group. (2025).[4][5] Chemical Resistance Guide: Nitrile vs. Phenols. Retrieved from [Link]

  • Duke University Occupational Hygiene & Safety. (2024). Phenol: Guidelines for Safe Use and First Aid (PEG 300 Protocol). Retrieved from [Link]

  • University of St Andrews. (2025). Emergency Procedures for Phenol Burns. Retrieved from [Link]

Sources

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